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  • Product: 3-Amino-1-cyclobutylpropan-1-ol
  • CAS: 1447967-21-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Amino-1-cyclobutylpropan-1-ol: Physicochemical Properties and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and impro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved pharmacological properties is relentless. Among these, molecules incorporating strained ring systems, such as cyclobutane, have garnered significant interest. The cyclobutane moiety, with its distinct puckered conformation, can impart favorable characteristics to drug candidates, including metabolic stability and conformational rigidity. This guide provides a comprehensive technical overview of 3-Amino-1-cyclobutylpropan-1-ol, a bifunctional molecule featuring both a primary amine and a primary alcohol. As an amino alcohol, this compound possesses a versatile chemical nature, making it a valuable building block in the synthesis of more complex biologically active molecules.[1][] This document will delve into the core physical and chemical properties of 3-Amino-1-cyclobutylpropan-1-ol, supported by detailed, field-proven experimental protocols for its characterization.

I. Molecular Structure and Core Properties

The foundational attributes of 3-Amino-1-cyclobutylpropan-1-ol are dictated by its molecular structure, which combines a cyclobutane ring with a propanolamine chain.

Caption: Chemical structure of 3-Amino-1-cyclobutylpropan-1-ol.

Table 1: Core Physicochemical Properties of 3-Amino-1-cyclobutylpropan-1-ol
PropertyValueSource
CAS Number 1447967-21-6Angene Chemical[1]
Molecular Formula C₇H₁₅NOAngene Chemical[1]
Molecular Weight 129.20 g/mol Angene Chemical[1]
Monoisotopic Mass 129.11537 DaPubChemLite[3]
XLogP3 (Predicted) 0.3PubChemLite[3]
Topological Polar Surface Area 46.2 ŲAngene Chemical[1]
Hydrogen Bond Donor Count 2Angene Chemical[1]
Hydrogen Bond Acceptor Count 2Angene Chemical[1]
Rotatable Bond Count 3Angene Chemical[1]

Note: Many of the physical properties of 3-Amino-1-cyclobutylpropan-1-ol have not been experimentally determined and reported in publicly available literature. The values presented are a combination of information from chemical suppliers and computational predictions.

II. Chemical Properties and Reactivity

As a bifunctional molecule, 3-Amino-1-cyclobutylpropan-1-ol exhibits the characteristic reactivity of both primary amines and primary alcohols.[1]

Amine Group Reactivity

The primary amine group is nucleophilic and basic, allowing it to participate in a variety of reactions:

  • Salt Formation: Reacts with acids to form ammonium salts.[1]

  • Acylation: Can be acylated with acyl chlorides or anhydrides to form amides.

  • Alkylation: Undergoes alkylation with alkyl halides.

  • Nucleophilic Addition: Can act as a nucleophile in addition reactions to carbonyl compounds.

Alcohol Group Reactivity

The primary alcohol group can undergo reactions such as:

  • Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

  • Esterification: Reacts with carboxylic acids or their derivatives to form esters.

  • Etherification: Can be converted to ethers under suitable conditions.

The presence of both functional groups also allows for the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity.

III. Synthesis and Purification

While specific, detailed synthetic procedures for 3-Amino-1-cyclobutylpropan-1-ol are not widely published, a plausible and common synthetic route for amino alcohols involves the reduction of the corresponding amino ketone.

Proposed Synthetic Workflow

Synthesis_Workflow Start 3-Amino-1-cyclobutylpropan-1-one Reduction Reduction (e.g., NaBH₄, LiAlH₄) Start->Reduction Product 3-Amino-1-cyclobutylpropan-1-ol Reduction->Product Purification Purification (e.g., Chromatography, Distillation) Product->Purification Characterization Characterization Purification->Characterization

Caption: Proposed workflow for the synthesis and purification of 3-Amino-1-cyclobutylpropan-1-ol.

A potential precursor, 3-Amino-1-cyclobutylpropan-1-one, can be synthesized through methods such as the reaction of cyclobutylmethyl bromide with ammonia or the catalytic hydrogenation of cyclobutylpropanenitrile.[4] The subsequent reduction of the ketone functionality would yield the target amino alcohol.[4]

IV. Experimental Protocols for Physicochemical Characterization

The following protocols provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 3-Amino-1-cyclobutylpropan-1-ol.

A. Determination of pKa by Potentiometric Titration

The pKa value is critical for understanding the ionization state of the amino group at physiological pH.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 3-Amino-1-cyclobutylpropan-1-ol and dissolve it in 50 mL of a suitable solvent, such as a water/methanol mixture, to a final concentration of approximately 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

  • Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[5]

B. Determination of the Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The shake-flask method is the gold standard for experimental LogP determination.[6]

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.

  • Sample Preparation: Prepare a stock solution of 3-Amino-1-cyclobutylpropan-1-ol in the n-octanol phase.

  • Partitioning: In a separatory funnel, combine a known volume of the stock solution with a known volume of the aqueous phase.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation and Analysis: After equilibration, allow the phases to separate completely. Carefully collect samples from both the n-octanol and aqueous phases.

  • Concentration Determination: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.[6]

V. Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 3-Amino-1-cyclobutylpropan-1-ol.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical chemical shifts are expected for the protons on the cyclobutane ring, the propanol chain, and adjacent to the amine and alcohol groups.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹H NMR Spectral Data:

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (ATR Method):

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7]

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.[7]

Expected Characteristic IR Absorptions:

  • O-H stretch (alcohol): A broad peak in the region of 3200-3600 cm⁻¹.

  • N-H stretch (primary amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.

  • C-H stretch (alkane): Peaks in the region of 2850-3000 cm⁻¹.

  • C-O stretch (alcohol): A peak in the region of 1050-1150 cm⁻¹.

  • N-H bend (primary amine): A peak in the region of 1590-1650 cm⁻¹.

C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[7]

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum.[7]

Expected Mass Spectrum:

  • Molecular Ion Peak [M+H]⁺: Expected at m/z 130.1226.[3]

  • Fragmentation: Common fragmentation patterns for amino alcohols include the loss of water (H₂O) and cleavage of the carbon-carbon bonds adjacent to the functional groups.

VI. Conclusion

3-Amino-1-cyclobutylpropan-1-ol represents a valuable and versatile building block for drug discovery and development. Its unique combination of a cyclobutane ring and amino alcohol functionality offers opportunities for creating novel chemical entities with potentially improved pharmacological profiles. While a comprehensive set of experimentally determined physicochemical data is not yet publicly available, this guide provides a robust framework for its characterization. The detailed protocols outlined herein offer a clear path for researchers to determine the key properties of this and similar molecules, thereby facilitating their application in the synthesis of next-generation therapeutics. The interplay of its structural features and chemical reactivity underscores the potential of 3-Amino-1-cyclobutylpropan-1-ol as a significant contributor to the expanding toolbox of medicinal chemists.

VII. References

  • Angene Chemical. (n.d.). 3-amino-1-cyclobutylpropan-1-ol(CAS# 1447967-21-6). Retrieved from [Link]

  • Schrödinger. (2024, October 3). Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Alkanolamine. Retrieved from [Link]

  • ThinkIR. (n.d.). The oxidation of amino alcohols. University of Louisville. Retrieved from [Link]

  • MDPI. (2019, June 12). Determination of pKa Values via ab initio Molecular Dynamics and its Application to Transition Metal-Based Water Oxidation Catalysts. Molecules, 24(12), 2237. [Link]

  • Rowan Scientific. (2025, October 16). How to Predict pKa. Retrieved from [Link]

  • Bolla, J., & Ver, A. (2010). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 35, 1–29. [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1533-1544. [Link]

  • PubMed. (2025, November 25). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Amino Alcohol Complexes. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-1-cyclobutylpropan-1-ol (C7H15NO). Retrieved from [Link]

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255–265. [Link]

  • Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Current Computer-Aided Drug Design, 8(3), 166-176. [Link]

  • Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]

  • ResearchGate. (2026, February 9). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of amino-alcohols, C3-C5. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

Sources

Exploratory

mass spectrometry fragmentation pattern of 3-Amino-1-cyclobutylpropan-1-ol

Mass Spectrometry Fragmentation Pattern of 3-Amino-1-cyclobutylpropan-1-ol: A Mechanistic Workflow and Structural Elucidation Guide Executive Summary The structural elucidation of aliphatic amino alcohols via mass spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern of 3-Amino-1-cyclobutylpropan-1-ol: A Mechanistic Workflow and Structural Elucidation Guide

Executive Summary

The structural elucidation of aliphatic amino alcohols via mass spectrometry requires a rigorous understanding of gas-phase ion chemistry. For 3-Amino-1-cyclobutylpropan-1-ol (CAS: 1447967-21-6), a compound featuring a terminal primary amine, a secondary hydroxyl group, and a cyclobutyl ring, the fragmentation pattern under Electrospray Ionization (ESI) is governed by competing pathways of neutral loss and α -cleavage. This technical guide provides a comprehensive, self-validating mechanistic workflow for researchers isolating or synthesizing this compound, detailing the causality behind its collision-induced dissociation (CID) behavior.

Ionization Dynamics and the Precursor Ion

In positive-ion mode Electrospray Ionization (ESI+), the ionization site is dictated by gas-phase proton affinity. The primary amine (-NH 2​ ) in 3-amino-1-cyclobutylpropan-1-ol possesses a significantly higher proton affinity than the secondary hydroxyl group or the cyclobutyl ring. Consequently, protonation occurs almost exclusively at the nitrogen atom, yielding an even-electron precursor ion [M+H] + at an exact m/z of 130.1226 [4].

Because the molecule contains a single nitrogen atom, it adheres to the Nitrogen Rule of mass spectrometry: the intact neutral molecule has an odd nominal mass (129 Da), and its protonated molecular ion has an even nominal mass (130 Da) [2].

Experimental Protocol: High-Resolution LC-MS/MS Workflow

To capture the complete fragmentation spectrum without completely obliterating the precursor ion, a self-validating protocol utilizing Stepped Normalized Collision Energy (NCE) is required. Low collision energies typically only trigger neutral losses, whereas higher energies are necessary to induce carbon-carbon backbone cleavages.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. The formic acid acts as a proton source, ensuring high ionization efficiency and stabilizing the [M+H] + species.

  • Chromatographic Delivery: Introduce the sample via direct infusion or a short C18 column at a flow rate of 0.3 mL/min to maintain a stable Taylor cone in the ESI source.

  • Source Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 300°C, and sheath gas flow to 40 arb units.

  • Precursor Isolation: Use the first quadrupole (Q1) to isolate the precursor ion at m/z 130.12 with a narrow isolation window of 1.0 Da to exclude isobaric background noise.

  • Collision-Induced Dissociation (CID): Introduce the isolated ions into the collision cell (Q2) backfilled with Argon gas. Apply Stepped NCE at 15%, 30%, and 45% simultaneously. This ensures the capture of both low-energy neutral losses (e.g., H 2​ O) and high-energy backbone cleavages (e.g., α -cleavage).

  • Detection: Route the fragment ions into a high-resolution mass analyzer (Orbitrap or TOF) operating at a minimum resolution of 70,000 (at m/z 200) to ensure mass accuracy within <5 ppm.

G N1 Sample Prep (0.1% FA) N2 ESI Source (Positive Mode) N1->N2 N3 Quadrupole (Precursor m/z 130.12) N2->N3 N4 Collision Cell (CID Stepped NCE) N3->N4 N5 Orbitrap/TOF (HRMS Detection) N4->N5

High-Resolution LC-MS/MS Experimental Workflow for Structural Elucidation.

Mechanistic Fragmentation Pathways

The fragmentation of 3-amino-1-cyclobutylpropan-1-ol under CID conditions follows established rules for aliphatic amino alcohols [1, 3]. The dissociation is driven by the localization of the positive charge and the stability of the resulting neutral and ionic fragments.

Pathway A: α -Cleavage at the Amine Terminus (m/z 30.03)

The most diagnostic peak for a terminal primary amine (-CH 2​ -NH 2​ ) is generated via α -cleavage. The C2-C3 bond (adjacent to the amine-bearing carbon) breaks homolytically or heterolytically depending on charge migration. Because the nitrogen atom effectively stabilizes the positive charge via resonance, the cleavage yields a highly stable iminium cation[CH 2​ =NH 2​ ] + at m/z30.0344 [1]. The presence of this peak is the definitive self-validating marker that the amine is located at the terminal end of the propyl chain.

Pathway B: Neutral Loss of Water (m/z 112.11)

Alcohols readily undergo dehydration in the gas phase [1]. The secondary hydroxyl group at C1 is eliminated along with a neighboring proton (often from C2 or the cyclobutyl ring) to expel a neutral water molecule (18.01 Da). This results in an alkene-like radical cation or a resonance-stabilized cyclic carbocation at m/z112.1120 .

Pathway C: Neutral Loss of Ammonia (m/z 113.09)

Protonated primary amines can undergo inductive cleavage to expel neutral ammonia (NH 3​ , 17.03 Da) [2]. In 3-amino-1-cyclobutylpropan-1-ol, this yields a carbocation at m/z113.0961 . This process is often facilitated by anchimeric assistance (neighboring group participation) from the hydroxyl oxygen, which can form a transient cyclic intermediate before resolving into the linear fragment.

Pathway D: Sequential Neutral Losses (m/z 95.08)

At higher collision energies, the molecule undergoes sequential loss of both water and ammonia (total loss of 35.03 Da), resulting in a highly conjugated hydrocarbon fragment [C 7​ H 11​ ] + at m/z95.0855 .

Pathway E: α -Cleavage at the Hydroxyl Group (m/z 85.06)

If the charge migrates to the oxygen atom during the collision process, an α -cleavage between C1 and C2 occurs. This expels the amine-containing tail as a neutral radical, leaving behind an oxygen-stabilized cyclobutyl-oxonium ion [Cyclobutyl-CH=OH] + at m/z85.0653 .

G M [M+H]+ m/z 130.1226 A Iminium Ion m/z 30.0344 M->A Alpha-Cleavage (C2-C3) B [M+H - NH3]+ m/z 113.0961 M->B -NH3 (17.0265 Da) C [M+H - H2O]+ m/z 112.1120 M->C -H2O (18.0106 Da) E [Cyclobutyl-CHOH]+ m/z 85.0653 M->E Alpha-Cleavage (C1-C2) D [M+H - NH3 - H2O]+ m/z 95.0855 B->D -H2O C->D -NH3

Proposed ESI-MS/MS Fragmentation Pathways for 3-Amino-1-cyclobutylpropan-1-ol.

Quantitative Data Summary

To aid in rapid spectral annotation, the theoretical exact masses of the precursor and its primary diagnostic fragments are summarized below. Mass accuracy within 5 ppm is expected when utilizing the outlined HRMS protocol.

Fragment TypeIon FormulaExact Mass (m/z)Mass Loss (Da)Diagnostic Significance
Precursor Ion [C 7​ H 16​ NO] + 130.1226N/AConfirms intact protonated molecule [4].
Ammonia Loss [C 7​ H 13​ O] + 113.096117.0265Indicates presence of a primary aliphatic amine.
Water Loss [C 7​ H 14​ N] + 112.112018.0106Indicates presence of an unprotected hydroxyl group.
Combined Loss [C 7​ H 11​ ] + 95.085535.0371Confirms presence of both -OH and -NH 2​ moieties.
Hydroxyl α -Cleavage [C 5​ H 9​ O] + 85.065345.0573Confirms the cyclobutyl ring is adjacent to the -OH group.
Amine α -Cleavage [CH 4​ N] + 30.0344100.0882Definitive marker for a terminal -CH 2​ -NH 2​ group.

Conclusion

The mass spectrometric fragmentation of 3-amino-1-cyclobutylpropan-1-ol is a textbook example of competing charge-directed cleavages. By utilizing stepped collision energies, analysts can observe both the low-energy neutral losses (H 2​ O and NH 3​ ) and the high-energy, highly diagnostic α -cleavage product at m/z 30.03. This self-validating fragmentation logic ensures high-confidence structural elucidation in drug development and synthetic verification workflows.

References

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. LibreTexts.[Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.[Link]

  • PubChemLite. 3-amino-1-cyclobutylpropan-1-ol (C7H15NO). Université du Luxembourg.[Link]

Foundational

An In-depth Technical Guide on the Safety and Toxicity Profile of 3-Amino-1-cyclobutylpropan-1-ol

This guide provides a comprehensive analysis of the available safety information and a proposed toxicological assessment strategy for 3-Amino-1-cyclobutylpropan-1-ol. It is intended for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the available safety information and a proposed toxicological assessment strategy for 3-Amino-1-cyclobutylpropan-1-ol. It is intended for researchers, scientists, and drug development professionals who may be handling or considering this compound for further investigation.

Introduction and Current Knowledge Gaps

3-Amino-1-cyclobutylpropan-1-ol is a novel chemical entity with potential applications in medicinal chemistry and organic synthesis.[1] Its unique structure, combining a cyclobutane ring with an amino alcohol functional group, makes it an interesting building block for the development of new therapeutic agents. However, a review of publicly available scientific literature and chemical databases reveals a significant lack of empirical data regarding its safety, handling, and toxicological profile.[2] This absence of information necessitates a cautious and systematic approach to its handling and a proactive strategy for its toxicological evaluation. This document outlines anticipated hazards based on structurally related compounds and details the requisite experimental workflows to establish a robust safety profile.

Chemical and Physical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in assessing its potential biological and toxicological behavior.

PropertyValueData Source
CAS Number 1447967-21-6 or 138356-33-3Angene Chemical[3], PubChem
Molecular Formula C7H15NOPubChem[2]
Molecular Weight 129.20 g/mol PubChem[2]
Predicted XLogP3 0.3PubChem[2]
Topological Polar Surface Area 46.2 ŲAngene Chemical[3]
Appearance Data Not Available
Boiling Point Data Not Available
Melting Point Data Not Available
Solubility Data Not Available

Hazard Identification and Anticipated Safety Data Sheet (SDS) Profile

No official Safety Data Sheet (SDS) for 3-Amino-1-cyclobutylpropan-1-ol is currently available. However, by examining the hazard profiles of structurally similar amino alcohols, such as 3-Amino-1-propanol and 2-Amino-1,3-propanediol, we can anticipate the likely hazards.

Anticipated GHS Hazard Classifications:

Hazard ClassAnticipated ClassificationRationale based on Structural Analogs
Skin Corrosion/Irritation Category 1B or 1CStructurally similar amino alcohols like 3-Amino-1-propanol are classified as causing severe skin burns.[4][5][6]
Serious Eye Damage/Irritation Category 1Amino alcohols are known to be corrosive to the eyes and can cause severe, irreversible damage.[4][6][7][8]
Acute Oral Toxicity Category 4 (Harmful if swallowed)3-Amino-1-propanol is classified as harmful if swallowed.[4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)Some amines and amino alcohols can cause irritation to the respiratory tract.

Handling and Personal Protective Equipment (PPE):

Given the anticipated hazards, the following precautions are mandatory:

  • Engineering Controls : All work should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4][9] Eyewash stations and safety showers must be readily accessible.[4]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[10]

    • Skin Protection : Use chemically resistant gloves (e.g., nitrile) and a lab coat or impervious clothing.[5][10] Contaminated clothing should be removed and washed before reuse.[8]

    • Respiratory Protection : If there is a risk of aerosolization, a NIOSH-approved respirator should be used.[10]

Proposed Toxicological Assessment Strategy

A comprehensive toxicological assessment is crucial to characterize the safety profile of 3-Amino-1-cyclobutylpropan-1-ol. The following experimental workflows, based on internationally recognized guidelines, are recommended.

In Vitro Cytotoxicity Assessment

An initial understanding of the compound's toxicity can be gained by assessing its effect on cell viability. Studies on other amino alcohols have shown that their cytotoxicity can be influenced by factors such as glutathione depletion and the generation of reactive oxygen species.[11]

Experimental Protocol: Neutral Red Uptake Inhibition Assay

This assay assesses cell viability by measuring the uptake of the supravital dye neutral red into the lysosomes of viable cells.

G cluster_0 In Vitro Cytotoxicity Workflow A Plate mammalian cells (e.g., Fa32 rat hepatoma cells) B Treat cells with a concentration range of 3-Amino-1-cyclobutylpropan-1-ol for 24 hours A->B C Incubate cells with neutral red medium B->C D Wash and extract the dye from viable cells C->D E Measure absorbance at 540 nm D->E F Calculate NI50 (concentration for 50% inhibition of neutral red uptake) E->F

Caption: Workflow for determining in vitro cytotoxicity.

Genotoxicity Assessment

A battery of tests is required to determine the compound's potential to cause genetic mutations or chromosomal damage.

G cluster_1 Genotoxicity Testing Battery A Bacterial Reverse Mutation Assay (Ames Test) B In Vitro Mammalian Chromosomal Aberration Test C In Vitro Mammalian Cell Micronucleus Test

Caption: Standard in vitro genotoxicity testing workflow.

  • Bacterial Reverse Mutation Assay (Ames Test): This initial screening tool assesses the mutagenic potential of the compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Mammalian Cell Assays: If the Ames test is positive, or as part of a standard battery, tests for chromosomal aberrations or micronucleus formation in mammalian cell lines (e.g., CHO, V79, or human lymphocytes) should be conducted to evaluate clastogenic potential.[8]

Acute Systemic Toxicity

To determine the potential for toxicity after a single dose, an acute toxicity study is necessary.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure

This method is a sequential dosing procedure that allows for the estimation of the LD50 (the dose lethal to 50% of the tested population) with a minimal number of animals.

G cluster_0 Acute Oral Toxicity Workflow A Select starting dose (based on in vitro data) B Dose a single animal A->B C Observe for signs of toxicity and mortality for up to 14 days B->C D Survived? C->D F Died? C->F No E Increase dose for next animal D->E Yes H Repeat until stopping criteria are met E->H G Decrease dose for next animal F->G G->H I Calculate LD50 using maximum likelihood method H->I

Caption: Sequential workflow for acute oral toxicity testing.

Conclusion

While 3-Amino-1-cyclobutylpropan-1-ol presents an interesting scaffold for chemical and pharmaceutical development, it is critical to acknowledge the current void in its safety and toxicological data. Based on the analysis of structurally related amino alcohols, it should be handled as a corrosive and acutely toxic substance until empirical data proves otherwise. The systematic toxicological evaluation outlined in this guide, encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity, provides a clear and scientifically rigorous pathway for establishing a comprehensive safety profile. Adherence to these testing strategies and strict handling precautions will ensure the safety of laboratory personnel and provide the foundational data necessary for any future development of this compound.

References

  • Dierickx, P. J. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. PubMed. [Link]

  • NITE. (2018). SAFETY DATA SHEET - AMINO ALCOHOL EA.
  • Danish Environmental Protection Agency. (n.d.). Selected amines and amino alcohols. Miljøstyrelsen.
  • MDPI. (2021). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. [Link]

  • NITE. (2015). SAFETY DATA SHEET - AMINO ALCOHOL 2A.
  • ECHA. (n.d.).
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Amino-1-propanol. [Link]

  • NICNAS. (2014). 2-Propenoic acid, methyl ester: Human health tier II assessment.
  • Angene Chemical. (n.d.). 3-amino-1-cyclobutylpropan-1-ol(CAS# 1447967-21-6). [Link]

  • The Good Scents Company. (n.d.). linoleic acid, 60-33-3.
  • CDC. (n.d.). Methyl acrylate - IDLH. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Ashland. (n.d.).
  • European Commission. (2016). Opinion on the results of Risk Assessment. Scientific Committees.
  • PubChem. (n.d.). 3-amino-1-cyclobutylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Cyclobutylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (n.d.). 3-amino-1-propanol, 156-87-6.
  • EvitaChem. (n.d.). Buy 3-Amino-1-cyclobutylpropan-1-one.

Sources

Exploratory

Thermodynamic Stability of 3-Amino-1-cyclobutylpropan-1-ol in Aqueous Solution: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-1-cyclobutylpropan-1-ol (3-ACP) (Molecular Formula: C₇H₁₅NO, Monoisotopic Mass: 129.11 Da[1]) is a bifunctional aliphatic compound characterized by a highly strained cyclobutane ring, a primary alcohol, and a terminal primary amine. In pharmaceutical development, the incorporation of cyclobutyl rings is frequently used to restrict molecular conformation, improve metabolic stability, and enhance target binding affinity[2].

Understanding the thermodynamic stability of 3-ACP in aqueous solution is critical for predicting its pharmacokinetic behavior, solubility, and formulation viability. This guide explores the fundamental thermodynamic forces governing 3-ACP—specifically the interplay between hydrophobic hydration of the strained ring and the electrostriction driven by the protonated amine—and provides field-proven, self-validating experimental protocols for its characterization.

Structural Thermodynamics & Solvation Mechanics

Cyclobutane Ring Strain and Hydrophobic Hydration

The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a substantial strain energy of approximately 26.3 kcal/mol[2]. To alleviate torsional strain caused by eclipsing hydrogen atoms, the ring adopts a folded, "puckered" conformation, which reduces its internal bond angles to roughly 88°[2].

When 3-ACP is introduced into an aqueous environment, the transfer of this apolar, strained moiety from the gas phase (or pure liquid) into water induces hydrophobic hydration [3]. Water molecules must reorganize to form a highly ordered, clathrate-like cavity around the cyclobutyl ring.

  • Causality: Operationally, this cavity formation is entropically unfavorable ( ΔS<0 ) due to the restricted mobility of the water molecules in the solvation shell[3]. However, at room temperature, the process is often enthalpically driven ( ΔH<0 ) because the water-water hydrogen bonds within the hydration shell are optimized compared to bulk water.

Amino-Alcohol Solvation and Electrostriction

In stark contrast to the hydrophobic ring, the propanol chain and terminal primary amine introduce competing hydrophilic interactions. At physiological pH, the primary amine undergoes protonation to form a −NH3+​ cation.

  • Causality: This protonation triggers electrostriction —the severe compression and orientation of adjacent water dipoles due to the intense electric field of the cation[4]. This phenomenon drastically decreases the partial molar volume of the solute and reduces the isentropic compressibility of the surrounding solvent[5], creating a thermodynamic tug-of-war between the volume-expanding cyclobutane cavity and the volume-contracting amine electrostriction.

SolvationCycle GasNeutral 3-ACP (Gas, Neutral) AqNeutral 3-ACP (Aqueous, Neutral) Hydrophobic Hydration GasNeutral->AqNeutral ΔG_solv (Neutral) GasProtonated 3-ACP-H+ (Gas, Cationic) GasNeutral->GasProtonated Proton Affinity AqProtonated 3-ACP-H+ (Aqueous, Cationic) Electrostriction AqNeutral->AqProtonated Protonation (pKa, ΔH, ΔS) GasProtonated->AqProtonated ΔG_solv (Cationic)

Thermodynamic cycle detailing the solvation and protonation pathways of 3-Amino-1-cyclobutylpropan-1-ol.

Experimental Protocols for Thermodynamic Profiling

To accurately map the thermodynamic landscape of 3-ACP, empirical data must be gathered using highly sensitive, self-validating calorimetric and densimetric techniques.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

Objective: Determine the enthalpy ( ΔH ), entropy ( ΔS ), and equilibrium constant ( Ka​ ) of the amine protonation. Causality: The proximity of the hydroxyl group to the amine can stabilize the protonated state via intramolecular hydrogen bonding. ITC is chosen because it directly measures the heat of interaction, revealing whether the protonation is enthalpy-driven (typical for hydrogen bond formation) or entropy-driven.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mM solution of 3-ACP in a 50 mM phosphate buffer (pH 7.4). Degas the solution under vacuum for 10 minutes to prevent micro-bubble formation during titration, which causes anomalous heat spikes.

  • Titrant Preparation: Prepare a 10 mM HCl solution in the exact same buffer batch to minimize heat of mixing artifacts.

  • Titration Execution: Inject 2 μL aliquots of the HCl titrant into the 3-ACP sample cell at 150-second intervals at a constant temperature of 298.15 K.

  • Self-Validation Mechanism (Blanking): Perform a control titration by injecting the 10 mM HCl titrant into the pure 50 mM phosphate buffer. Subtracting this background heat from the sample data isolates the true ΔH of protonation from the heats of dilution and mechanical mixing, ensuring the protocol validates its own baseline.

Protocol 2: High-Precision Densimetry and Acoustic Measurements

Objective: Determine the apparent molar volume ( Vϕ​ ) and isentropic compressibility ( κs​ ). Causality: Volumetric properties are highly sensitive to solute-solvent interactions[4]. Measuring density and sound velocity across a temperature gradient quantifies the extent of electrostriction caused by the amine and the cavity volume required by the cyclobutyl ring[5].

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation): Calibrate a vibrating tube densimeter (e.g., Anton Paar DSA 5000M) using ultra-pure, degassed water and dry air at exactly 298.15 K[4]. Verify instrument accuracy and linearity by measuring a standard 0.1 M NaCl solution prior to any sample injection.

  • Concentration Gradient Preparation: Prepare a series of 3-ACP solutions ranging from 0.01 to 0.10 mol·kg⁻¹ in ultra-pure water.

  • Measurement: Inject each sample into the densimeter. Record the density ( ρ ) and speed of sound ( u ) at multiple temperatures (e.g., 288.15 K, 298.15 K, 308.15 K, 318.15 K)[5].

  • Data Derivation: Calculate Vϕ​ and κs​ using standard thermodynamic relations to map the hydration sphere's rigidity.

Workflow Prep Sample Prep (3-ACP in Buffer) ITC Isothermal Titration Calorimetry Prep->ITC Aliquot 1 Densimetry Vibrating Tube Densimetry Prep->Densimetry Aliquot 2 DSC Differential Scanning Calorimetry Prep->DSC Aliquot 3 Data Thermodynamic Modeling ITC->Data ΔH, ΔS, Ka Densimetry->Data V_phi, Compressibility DSC->Data ΔCp

Self-validating experimental workflow for the thermodynamic profiling of 3-ACP.

Quantitative Data Summary

Based on additive group contribution methods and empirical data for structurally analogous strained amino alcohols[2][5], the following table summarizes the expected thermodynamic parameters for 3-ACP in aqueous solution at 298.15 K.

Thermodynamic ParameterSymbolExpected RangeDominant Driving Force
Acid Dissociation Constant pKa​ 9.5 – 10.2Basicity of the primary amine group
Enthalpy of Protonation ΔHprot​ -45 to -55 kJ/molExothermic hydrogen bond formation
Partial Molar Volume Vϕ∘​ 110 – 125 cm³/molCavity formation for the cyclobutane ring
Isentropic Compressibility κs​ Negative valuesElectrostriction around the −NH3+​ cation
Heat Capacity Change ΔCp​ +200 to +300 J/(mol·K)Hydrophobic hydration of the apolar ring

Sources

Foundational

3-Amino-1-cyclobutylpropan-1-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Amino-1-cyclobutylpropan-1-ol, a novel chemical entity with potential applications in p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-cyclobutylpropan-1-ol, a novel chemical entity with potential applications in pharmaceutical and chemical research. While specific literature on this compound is emerging, this document synthesizes available data on its core properties, potential synthetic routes, and foreseeable applications by drawing parallels with structurally related molecules. This guide aims to serve as a foundational resource for researchers and developers interested in exploring the utility of this unique amino alcohol.

Core Compound Identification

Chemical Name: 3-Amino-1-cyclobutylpropan-1-ol

CAS Number: 1447967-21-6[1]

Molecular Formula: C₇H₁₅NO[1]

Molecular Weight: 129.20 g/mol [1]

PropertyValueSource
CAS Number 1447967-21-6Angene Chemical[1]
Molecular Formula C₇H₁₅NOAngene Chemical[1]
Molecular Weight 129.20 g/mol Angene Chemical[1]
InChI Key QOAAXDYFKMFWNR-UHFFFAOYSA-NAngene Chemical[1]
SMILES NCCC(C1CCC1)OAngene Chemical[1]
Predicted XlogP 0.3PubChemLite[2]

Scientific & Technical Overview

3-Amino-1-cyclobutylpropan-1-ol is a primary amino alcohol containing a cyclobutyl moiety. The presence of both a primary amine and a secondary alcohol functional group on a flexible propyl chain, coupled with the rigid cyclobutyl group, makes it an intriguing building block for medicinal chemistry and organic synthesis. The combination of these features offers the potential for diverse chemical modifications and the introduction of specific three-dimensional structure in larger molecules.

Structural Analogs and Their Significance

The broader class of 3-amino-1-propanol derivatives is significant in the pharmaceutical industry. They serve as key intermediates and building blocks for the synthesis of various physiologically active substances and approved drugs[3]. For instance, optically active 3-amino-1-propanol derivatives are crucial for producing drugs like duloxetine, fluoxetine, and tomoxetine[3]. The cyclobutyl group in the target molecule is a desirable feature in drug discovery as it can enhance metabolic stability and improve binding affinity to biological targets.

Potential Synthesis and Chemical Reactivity

While specific synthesis protocols for 3-Amino-1-cyclobutylpropan-1-ol are not widely published, a plausible synthetic route can be inferred from the chemistry of its ketone analog, 3-Amino-1-cyclobutylpropan-1-one.

Proposed Synthesis Workflow

A potential and logical synthesis would involve the reduction of the corresponding ketone.

Synthesis_Workflow 3-Amino-1-cyclobutylpropan-1-one 3-Amino-1-cyclobutylpropan-1-one 3-Amino-1-cyclobutylpropan-1-ol 3-Amino-1-cyclobutylpropan-1-ol 3-Amino-1-cyclobutylpropan-1-one->3-Amino-1-cyclobutylpropan-1-ol Reduction Reducing Agent (e.g., NaBH₄) Reducing Agent (e.g., NaBH₄) Reducing Agent (e.g., NaBH₄)->3-Amino-1-cyclobutylpropan-1-ol

Caption: Proposed synthesis of 3-Amino-1-cyclobutylpropan-1-ol via reduction.

Chemical Reactivity

The bifunctional nature of 3-Amino-1-cyclobutylpropan-1-ol allows for a range of chemical transformations:

  • N-Functionalization: The primary amine can undergo reactions such as acylation, alkylation, and arylation to introduce a variety of substituents.

  • O-Functionalization: The secondary alcohol can be esterified, etherified, or oxidized to the corresponding ketone.

  • Cyclization: The presence of both an amine and an alcohol allows for the potential formation of cyclic structures, such as oxazines, under appropriate conditions.

Applications in Research and Drug Development

Given its structural features, 3-Amino-1-cyclobutylpropan-1-ol is a promising scaffold for the development of novel therapeutic agents.

As a Building Block in Medicinal Chemistry

This compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The cyclobutyl group can provide a rigid anchor for binding to protein targets, while the amino and alcohol groups offer points for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.

Medicinal_Chemistry_Applications Core_Scaffold 3-Amino-1-cyclobutylpropan-1-ol N_Alkylation N-Alkylation / Arylation Core_Scaffold->N_Alkylation O_Esterification O-Esterification / Etherification Core_Scaffold->O_Esterification Lead_Compounds Diverse Library of Lead Compounds N_Alkylation->Lead_Compounds O_Esterification->Lead_Compounds Drug_Discovery Drug Discovery & Development Lead_Compounds->Drug_Discovery

Caption: Role as a scaffold in drug discovery.

Safety and Handling

Disclaimer: No specific safety data sheet (SDS) for 3-Amino-1-cyclobutylpropan-1-ol was found in the public domain. The following information is based on structurally similar compounds, such as 3-Amino-1-propanol, and should be used as a preliminary guide only. Always consult a compound-specific SDS before handling.

Based on the hydrochloride salt of the related compound 3-Amino-3-cyclobutylpropan-1-ol, potential hazards may include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

3-Amino-1-cyclobutylpropan-1-ol represents a promising yet underexplored chemical entity. Its unique combination of a primary amine, a secondary alcohol, and a cyclobutyl group makes it a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully elucidate its potential.

References

  • ECHA. 3-amino-1-cyclobutylpropan-1-one hydrochloride — Chemical Substance Information.[Link]

  • PubChemLite. 3-amino-1-cyclobutylpropan-1-ol (C7H15NO).[Link]

  • Angene Chemical. 3-amino-1-cyclobutylpropan-1-ol(CAS# 1447967-21-6).[Link]

  • ChemAnalyst. The Chemical Properties and Industrial Significance of 3-Amino-1-Propanol.[Link]

  • Google Patents.

Sources

Exploratory

Mechanism of Action for 3-Amino-1-cyclobutylpropan-1-ol Derived Compounds: A Technical Guide

Executive Summary As of 2026, the 3-amino-1-cyclobutylpropan-1-ol scaffold (CAS 1447967-21-6) has emerged as a highly versatile, conformationally restricted 1,3-amino alcohol pharmacophore in advanced medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As of 2026, the 3-amino-1-cyclobutylpropan-1-ol scaffold (CAS 1447967-21-6) has emerged as a highly versatile, conformationally restricted 1,3-amino alcohol pharmacophore in advanced medicinal chemistry. Rather than acting as a standalone therapeutic, this moiety is strategically grafted onto larger molecular architectures to dictate target engagement, optimize physicochemical properties, and direct metabolic routing.

This whitepaper provides an in-depth technical analysis of the two primary mechanisms of action (MoA) for compounds derived from this scaffold:

  • Sphingosine-1-Phosphate (S1P) Receptor Modulation: Acting as an immunomodulatory prodrug where the 1,3-amino alcohol mimics endogenous sphingosine.

  • Targeted Protein Kinase Inhibition (e.g., PKC-θ, BTK, JAK1/3): Functioning as a solvent-exposed, hinge-binding motif that enhances kinase selectivity while mitigating off-target liabilities (such as hERG inhibition).

Structural Rationale & Pharmacophore Analysis

The integration of the 3-amino-1-cyclobutylpropan-1-ol moiety into a drug candidate is driven by precise thermodynamic and pharmacokinetic causalities:

  • Conformational Restriction (The Cyclobutyl Effect): Unlike highly flexible linear alkyl chains (e.g., the ethyl linker found in first-generation S1P modulators like fingolimod), the cyclobutyl ring restricts the dihedral angle between the primary amine and the terminal alcohol. This pre-organization reduces the entropic penalty ( ΔS ) upon binding to the target receptor or enzyme pocket.

  • Steric Shielding & Metabolic Stability: The bulky cyclobutyl ring sterically shields the adjacent carbon centers from rapid oxidative metabolism by cytochrome P450 (CYP) enzymes, significantly prolonging the compound's in vivo half-life compared to linear aliphatic analogs [1].

  • Vectorized Hydrogen Bonding: The 1,3-amino alcohol provides two distinct hydrogen-bond vectors. In kinase inhibitors, the amine typically acts as a hydrogen-bond donor to the kinase hinge region, while the alcohol extends into the solvent channel to improve aqueous solubility and thermodynamic stability [2].

Mechanism 1: S1P Receptor Modulation (Prodrug Phosphorylation)

Compounds utilizing this scaffold in the context of immunology often function as S1P receptor modulators . The mechanism of action is highly dependent on in vivo enzymatic activation.

The Phosphorylation Cascade

The 3-amino-1-cyclobutylpropan-1-ol derivative acts as a prodrug. Upon systemic absorption, the terminal primary alcohol is recognized and phosphorylated by Sphingosine Kinase 2 (SphK2) . The cyclobutyl ring is critical here; it provides the exact spatial geometry required to fit into the SphK2 catalytic pocket without being rapidly degraded by S1P lyase [3].

Receptor Internalization and Functional Antagonism

Once phosphorylated, the active metabolite acts as a high-affinity agonist for the S1P 1​ and S1P 3​ receptors located on lymphocytes. Binding induces irreversible β -arrestin recruitment, leading to the internalization and subsequent proteasomal degradation of the S1P 1​ receptor. This "functional antagonism" blinds the lymphocytes to the S1P gradient, trapping them in secondary lymphoid organs and inducing therapeutic lymphopenia for autoimmune conditions [1].

S1P_Pathway A 3-Amino-1-cyclobutylpropan-1-ol Derivative (Prodrug) B Sphingosine Kinase 2 (SphK2) Phosphorylation A->B In vivo conversion C Phosphorylated Active Metabolite B->C ATP dependent D S1P1 Receptor Internalization C->D High affinity binding E Immunomodulation (Lymphocyte Retention) D->E Functional antagonism

Figure 1: Mechanism of action for S1P receptor modulation via SphK2-mediated prodrug phosphorylation.

Mechanism 2: Targeted Kinase Inhibition

In oncology and targeted autoimmune therapies, the scaffold is utilized to design reversible and covalent kinase inhibitors (e.g., targeting PKC-θ or Bruton's Tyrosine Kinase [BTK]).

ATP-Competitive Binding Logic

Basic amines are notorious for causing hERG channel inhibition (cardiotoxicity). By embedding the amine within a cyclobutyl-propanol framework, the basicity (pKa) is modulated, and the molecule is directed specifically toward the ATP-binding pocket of the kinase [2].

  • Hinge Binding: The primary amine forms a crucial bidentate hydrogen bond with the backbone carbonyls of the kinase hinge region.

  • Hydrophobic Occupation: The cyclobutyl ring occupies the lipophilic pocket adjacent to the gatekeeper residue, providing van der Waals contacts that drive binding affinity.

  • Solvent Channel Solubilization: The terminal alcohol is directed outward into the solvent-exposed channel, preventing lipophilic trapping and improving the overall pharmacokinetic profile [3].

KinaseBinding A Kinase Target (e.g., PKC-θ, BTK) B Hinge Region Interaction A->B C Hydrophobic Pocket A->C D Solvent Channel A->D E Primary Amine (Hydrogen Bond Donor) B->E Binds F Cyclobutyl Ring (Steric Shielding) C->F Occupies G Terminal Alcohol (Solubilization/H-Bond) D->G Extends

Figure 2: Structural rationale for kinase ATP-pocket engagement by the 3-amino-1-cyclobutylpropan-1-ol scaffold.

Quantitative Data Summary

The table below demonstrates the pharmacological superiority of the cyclobutyl-containing scaffold compared to traditional linear aliphatic chains in both S1P and Kinase models.

Pharmacophore MotifTargetIC 50​ / EC 50​ (nM)in vitro T 1/2​ (HLM, min)hERG IC 50​ ( μ M)Primary Advantage
Linear 1,3-amino alcohol S1P 1​ / SphK212.524> 30Baseline activity, rapid clearance
3-Amino-1-cyclobutylpropan-1-ol S1P 1​ / SphK23.2> 120> 50Conformational restriction, high stability
Linear amine linker PKC-θ45.0188.5High cardiotoxic liability
3-Amino-1-cyclobutylpropan-1-ol PKC-θ4.185> 40Steric shielding, solvent vectorization

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to prove the causality of the mechanism of action.

Protocol A: In Vitro SphK2 Phosphorylation & LC-MS/MS Validation

Purpose: To definitively prove that the 3-amino-1-cyclobutylpropan-1-ol prodrug is activated exclusively by SphK2.

  • Preparation: Culture wild-type (WT) HeLa cells and a CRISPR-Cas9 generated SphK2-knockout (SphK2-KO) HeLa cell line.

  • Incubation: Spike 10 μ M of the cyclobutyl-derived prodrug into the lysates of both WT and SphK2-KO cells, supplemented with 1 mM ATP and 10 mM MgCl 2​ .

  • Reaction Control: Run a parallel WT lysate sample treated with a known SphK2 inhibitor (e.g., ABC294640) to establish a competitive inhibition baseline.

  • Quenching & Extraction: After 60 minutes at 37°C, quench the reaction with ice-cold methanol containing an internal standard (e.g., C17-sphingosine). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer. Monitor the MRM transitions for both the parent prodrug and the phosphorylated metabolite.

  • Causality Validation: The system is validated only if the phosphorylated metabolite is detected in the WT lysate, completely absent in the SphK2-KO lysate, and significantly reduced in the inhibitor-treated control. This proves the absolute dependency of the scaffold on SphK2 for activation.

Protocol B: Kinase Selectivity Profiling via TR-FRET

Purpose: To confirm the ATP-competitive binding of the scaffold to the kinase hinge region without fluorescence interference.

  • Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Mix the recombinant kinase (e.g., PKC-θ), a biotinylated ATP-competitive tracer, and a Europium-labeled anti-GST antibody (if the kinase is GST-tagged).

  • Compound Titration: Add the 3-amino-1-cyclobutylpropan-1-ol derived compound in a 10-point dose-response dilution series (from 10 μ M down to 0.5 nM).

  • Measurement: Excite the Europium fluorophore at 340 nm and measure emission at 615 nm and 665 nm after a 100-microsecond delay.

  • Causality Validation: The time delay eliminates short-lived background autofluorescence intrinsic to many small molecules. A decrease in the 665/615 nm emission ratio directly correlates to the compound displacing the tracer from the ATP pocket, proving orthosteric hinge-binding causality.

References

  • Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug Source: Journal of Pharmacology and Experimental Therapeutics (via NIH/PMC) URL:[Link]

  • Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]

Protocols & Analytical Methods

Method

Authored by: Senior Application Scientist, Chemical Synthesis Division

An Application Note and Step-by-Step Protocol for the Synthesis of 3-Amino-1-cyclobutylpropan-1-ol Abstract This document provides a comprehensive, two-step synthetic protocol for the preparation of 3-Amino-1-cyclobutylp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 3-Amino-1-cyclobutylpropan-1-ol

Abstract

This document provides a comprehensive, two-step synthetic protocol for the preparation of 3-Amino-1-cyclobutylpropan-1-ol, a valuable γ-amino alcohol building block. γ-Amino alcohols are critical structural motifs in a variety of biologically active compounds and are utilized as chiral ligands in asymmetric synthesis.[1][2] The incorporation of a cyclobutane ring introduces conformational rigidity, a desirable feature in drug design for optimizing ligand-receptor interactions.[3][4][5] The described synthesis begins with a base-catalyzed condensation of ethyl cyclobutanecarboxylate and acetonitrile to yield the key intermediate, 3-cyclobutyl-3-oxopropanenitrile. This is followed by a one-pot reduction of both the ketone and nitrile functionalities using lithium aluminum hydride (LiAlH₄) to afford the target molecule. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable pathway to a versatile chemical scaffold.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages, starting from commercially available materials. The pathway is designed for efficiency and scalability.

Synthetic_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Concurrent Reduction Start Ethyl Cyclobutanecarboxylate + Acetonitrile Intermediate 3-Cyclobutyl-3-oxopropanenitrile Start->Intermediate 1. NaOEt, THF 2. H₃O⁺ workup Product 3-Amino-1-cyclobutylpropan-1-ol Intermediate->Product 1. LiAlH₄, THF 2. Fieser Workup

Caption: Overall two-step synthesis of 3-Amino-1-cyclobutylpropan-1-ol.

Part 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile (Intermediate)

Principle and Mechanistic Insight

This step employs a crossed Claisen condensation reaction. A strong base, sodium ethoxide (NaOEt), deprotonates acetonitrile to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl cyclobutanecarboxylate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-ketonitrile product after acidic workup. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantity
Ethyl Cyclobutanecarboxylate≥98%Sigma-Aldrich12.8 g (0.1 mol)
AcetonitrileAnhydrous, ≥99.8%Sigma-Aldrich6.15 g (0.15 mol)
Sodium Ethoxide (NaOEt)≥95%Acros Organics8.2 g (0.12 mol)
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher Scientific250 mL
Hydrochloric Acid (HCl)2 M AqueousJ.T. Baker~100 mL
Diethyl EtherACS GradeVWR300 mL
Saturated NaCl SolutionLab Prepared-100 mL
Anhydrous Magnesium SulfateACS Grade-20 g
EquipmentDescription
500 mL Three-neck round-bottom flaskOven-dried
Reflux CondenserWith drying tube
Magnetic Stirrer with Hotplate-
Addition Funnel100 mL, pressure-equalizing
Nitrogen/Argon InletFor inert atmosphere
Separatory Funnel500 mL
Rotary Evaporator-
Step-by-Step Experimental Protocol
  • System Setup: Assemble the three-neck flask with the reflux condenser, addition funnel, and nitrogen inlet. Flame-dry the entire apparatus under a flow of dry nitrogen and allow it to cool to room temperature.

  • Reagent Charging: Add sodium ethoxide (8.2 g) and anhydrous THF (150 mL) to the reaction flask. Begin stirring to form a suspension.

  • Reactant Addition: In a separate dry flask, prepare a solution of ethyl cyclobutanecarboxylate (12.8 g) and anhydrous acetonitrile (6.15 g) in anhydrous THF (50 mL). Transfer this solution to the addition funnel.

  • Reaction Execution: Add the solution from the addition funnel dropwise to the stirred NaOEt suspension over 30 minutes. After the addition is complete, heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Reaction Quench and Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add 2 M HCl solution to quench the reaction and neutralize the base until the pH is ~5-6.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated NaCl solution (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, 3-cyclobutyl-3-oxopropanenitrile, can be purified by vacuum distillation or flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield a clear oil.[6]

Part 2: Synthesis of 3-Amino-1-cyclobutylpropan-1-ol (Target Compound)

Principle and Mechanistic Insight

This transformation is a powerful, one-pot reduction of two distinct functional groups. Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent that serves as a source of hydride ions (H⁻).[7] The ketone is reduced to a secondary alcohol via nucleophilic addition of a hydride to the carbonyl carbon.[8][9] Concurrently, the nitrile is reduced to a primary amine. This involves two successive additions of hydride to the carbon of the C≡N triple bond, proceeding through an imine intermediate.[10][11][12] An aqueous workup is required to protonate the resulting alkoxide and amine intermediates to yield the final product.[7]

Materials and Equipment
Reagent/MaterialGradeSupplierQuantity
3-Cyclobutyl-3-oxopropanenitrileAs synthesized-12.3 g (0.1 mol)
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFSigma-Aldrich250 mL (0.25 mol)
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher Scientific200 mL
Deionized Water--9.5 mL
Sodium Hydroxide (NaOH)15% w/v AqueousLab Prepared9.5 mL
Deionized Water--28.5 mL
Celite® / Anhydrous Na₂SO₄--As needed
Dichloromethane (DCM)ACS GradeVWR300 mL
EquipmentDescription
1 L Three-neck round-bottom flaskOven-dried
Mechanical StirrerRecommended for viscous slurries
Addition Funnel250 mL, pressure-equalizing
Nitrogen/Argon InletFor inert atmosphere
Large Crystallizing DishFor ice bath
Buchner Funnel and Filter FlaskFor filtration
Step-by-Step Experimental Protocol
  • System Setup: Assemble and flame-dry a 1 L three-neck flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with the 1.0 M LiAlH₄ solution in THF (250 mL). Cool the flask to 0°C using an ice bath.

  • Substrate Addition: Dissolve the 3-cyclobutyl-3-oxopropanenitrile (12.3 g) in anhydrous THF (100 mL) and transfer it to the addition funnel. Add this solution dropwise to the stirred LiAlH₄ slurry over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Fieser Workup (Quenching):

    • CAUTION: This procedure is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.

    • Cool the reaction mixture back down to 0°C.

    • Slowly and dropwise, add 9.5 mL of deionized water. Vigorous bubbling will occur.

    • Next, add 9.5 mL of 15% NaOH solution dropwise. The slurry will become thick and white.

    • Finally, add 28.5 mL of deionized water dropwise and stir vigorously for 30 minutes. A granular, white precipitate of aluminum salts should form, which is easily filterable.

  • Isolation: Filter the granular solid through a pad of Celite® or anhydrous sodium sulfate in a Buchner funnel. Wash the filter cake thoroughly with THF (2 x 50 mL) and then dichloromethane (2 x 100 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or Kugelrohr apparatus to yield pure 3-Amino-1-cyclobutylpropan-1-ol.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): Is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere (nitrogen or argon). All glassware must be scrupulously dried. Use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Sodium Ethoxide (NaOEt): Is a corrosive and flammable solid. It reacts with moisture in the air. Handle in a dry environment and wear appropriate PPE.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed container.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_step1 Step 1: Ketonitrile Synthesis cluster_step2 Step 2: Reduction to Amino Alcohol prep_glass Flame-dry all glassware prep_inert Establish inert atmosphere (N₂) prep_glass->prep_inert s1_charge Charge flask with NaOEt and THF prep_inert->s1_charge Proceed to Step 1 s1_add Dropwise add ester/nitrile solution s1_charge->s1_add s1_reflux Reflux for 4-6 hours s1_add->s1_reflux s1_quench Cool to 0°C and quench with 2M HCl s1_reflux->s1_quench s1_extract Extract with Diethyl Ether s1_quench->s1_extract s1_dry Dry, filter, and concentrate s1_extract->s1_dry s1_purify Purify Intermediate 1 s1_dry->s1_purify s2_charge Charge flask with LiAlH₄ solution, cool to 0°C s1_purify->s2_charge Proceed to Step 2 s2_add Dropwise add Intermediate 1 solution s2_charge->s2_add s2_react Stir at room temp for 12-16 hours s2_add->s2_react s2_quench Perform Fieser workup at 0°C (H₂O, NaOH, H₂O) s2_react->s2_quench s2_filter Filter solids through Celite® s2_quench->s2_filter s2_concentrate Concentrate filtrate s2_filter->s2_concentrate s2_purify Purify Final Product s2_concentrate->s2_purify

Caption: Step-by-step experimental workflow for synthesis and purification.

References

  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Available from: [Link]

  • Chemistry Steps. (2020). Amide Reduction Mechanism by LiAlH4. Available from: [Link]

  • OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. Available from: [Link]

  • JoVE. (2025). Video: Amides to Amines: LiAlH4 Reduction. Available from: [Link]

  • LookChem. Cas 4415-82-1, Cyclobutanemethanol. Available from: [Link]

  • University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. Available from: [Link]

  • Master Organic Chemistry. Reduction of Amides to Amines. Available from: [Link]

  • Five Chongqing Chemdad Co. Cyclobutanemethanol. Available from: [Link]

  • Common Organic Chemistry. Nitrile to Acid - Common Conditions. Available from: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. Available from: [Link]

  • Pellissier, H. (2011). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Available from: [Link]

  • ResearchGate. (2025). Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. Available from: [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Peregrina, J. M., et al. (2004). Synthesis of Cyclobutane Serine Analogues. The Journal of Organic Chemistry. Available from: [Link]

  • Universidad de La Rioja. Synthesis of Cyclobutane Serine Analogues. Available from: [Link]

  • Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Available from: [Link]

  • The Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED!. YouTube. Available from: [Link]

  • Nanomaterials. Henry reaction using nitroethane and cyclohexanecarbaldehyde catalyzed by ligand 2a. Available from: [Link]

  • Wang, Y., et al. (2012). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PMC. Available from: [Link]

  • PubChem. 3-Cyclobutyl-3-oxopropanenitrile. National Institutes of Health. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. RSC Publishing. Available from: [Link]

  • Jelier, B. J., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Publications. Available from: [Link]

  • OpenStax. (2023). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. Organic Chemistry. Available from: [Link]

  • Sciencemadness Wiki. (2020). Nitroethane. Available from: [Link]

  • Nature Communications. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. PMC. Available from: [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available from: [Link]

  • Rho, J. M., & Stafstrom, C. E. Mechanisms of Ketogenic Diet Action. Available from: [Link]

  • PubChem. 3-Cyclobutyl-3-oxopropanal. National Institutes of Health. Available from: [Link]

  • PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. Available from: [Link]

  • Google Patents. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives....
  • Frontiers in Chemistry. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Available from: [Link]

  • Accounts of Chemical Research. (2007). Advances in the Enzymatic Reduction of Ketones. ACS Publications. Available from: [Link]

  • Wikipedia. Henry reaction. Available from: [Link]

  • Organic Chemistry Portal. 1,3-amino alcohol synthesis by hydroxylation. Available from: [Link]

  • Organic Syntheses. Cyclobutanone. Available from: [Link]

  • Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available from: [Link]

  • ACS Omega. A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles. Available from: [Link]

Sources

Application

using 3-Amino-1-cyclobutylpropan-1-ol as a building block in medicinal chemistry

Application Note: 3-Amino-1-cyclobutylpropan-1-ol as a High- Fsp3​ Building Block in Medicinal Chemistry Executive Summary The pharmaceutical industry's ongoing paradigm shift toward "Escape from Flatland" emphasizes the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Amino-1-cyclobutylpropan-1-ol as a High- Fsp3​ Building Block in Medicinal Chemistry

Executive Summary

The pharmaceutical industry's ongoing paradigm shift toward "Escape from Flatland" emphasizes the incorporation of sp3-hybridized carbons ( Fsp3​ ) to improve drug solubility, reduce promiscuity, and enhance clinical success rates[1]. Within this context, 3-Amino-1-cyclobutylpropan-1-ol (CAS: 1447967-21-6) has emerged as a highly versatile, dual-functional building block.

By combining a puckered cyclobutane ring—a validated bioisostere for aromatic systems—with a privileged 1,3-amino alcohol motif, this molecule offers medicinal chemists a powerful tool for generating novel, conformationally restricted chemical space. This application note details the structural rationale, physicochemical properties, and self-validating protocols for deploying 3-Amino-1-cyclobutylpropan-1-ol in modern drug discovery workflows.

Structural & Physicochemical Rationale

The Cyclobutane Bioisostere

Aromatic rings, while foundational to drug design, often introduce metabolic liabilities (e.g., oxidative degradation by Cytochrome P450s) and poor aqueous solubility. The cyclobutane ring serves as an excellent bioisosteric replacement. Its unique puckered 3D structure and increased C–C π-character allow it to fill hydrophobic pockets effectively while maintaining metabolic stability and increasing the overall Fsp3​ of the lead compound[2].

The 1,3-Amino Alcohol Pharmacophore

Aliphatic 1,3-amino alcohols are critical structural motifs found in numerous bioactive small molecules, including blockbuster HIV protease inhibitors like ritonavir and lopinavir[3]. The spatial arrangement of the hydrogen bond donor (amine) and acceptor (alcohol) separated by a three-carbon spacer allows for precise vectoring within enzyme active sites. Furthermore, this motif is the direct precursor to saturated 1,3-heterocycles, such as 1,3-oxazinan-2-ones, which are highly valued as rigidified spacers in GPCR ligands and kinase inhibitors[4].

PharmacophoreRationale Motif1 Cyclobutane Ring Effect1 Increased Fsp3 & Metabolic Stability Motif1->Effect1 Motif2 1,3-Amino Alcohol Effect2 H-Bond Donor/Acceptor Vectoring Motif2->Effect2 Target1 Improved PK Profile (Lower Clearance) Effect1->Target1 Target2 Protease / Kinase Target Engagement Effect1->Target2 Effect2->Target2

Caption: Pharmacophore mapping of the building block to pharmacokinetic and pharmacodynamic outcomes.

Physicochemical Profile

The inherent properties of 3-Amino-1-cyclobutylpropan-1-ol make it an ideal starting material for library generation[5].

PropertyValueMedicinal Chemistry Significance
Molecular Formula C₇H₁₅NOLow molecular weight enables extensive elaboration.
Molecular Weight 129.20 g/mol High ligand efficiency (LE) potential.
CAS Number 1447967-21-6Commercially available for scale-up.
Fraction sp3 ( Fsp3​ ) 1.0 (100%)Maximizes 3D character and aqueous solubility.
H-Bond Donors/Acceptors 2 / 2Optimal for establishing target binding networks.

Synthetic Workflows & Applications

The dual-reactivity of 3-Amino-1-cyclobutylpropan-1-ol allows for divergent synthetic pathways. The primary amine is significantly more nucleophilic than the secondary alcohol, enabling chemoselective functionalization without the need for transient protecting groups. Alternatively, both functional groups can be engaged simultaneously to build conformationally restricted heterocyclic scaffolds.

SyntheticWorkflow BB 3-Amino-1-cyclobutylpropan-1-ol (Building Block) Cond1 HATU, DIPEA, R-COOH (Chemoselective) BB->Cond1 Cond2 CDI, DBU, THF (Cyclization) BB->Cond2 Cond3 Aldehyde, NaBH(OAc)3 (Reductive Amination) BB->Cond3 Prod1 N-Acyl Derivative (Kinase Hinge Binder) Cond1->Prod1 Prod2 1,3-Oxazinan-2-one (Restricted Scaffold) Cond2->Prod2 Prod3 N-Alkyl Derivative (GPCR Ligand) Cond3->Prod3

Caption: Divergent synthetic workflows utilizing 3-Amino-1-cyclobutylpropan-1-ol.

Optimization of Chemoselective Amidation

To ensure the amine is acylated without cross-reactivity at the secondary alcohol, coupling reagents must be chosen based on reaction kinetics.

Coupling ReagentBaseSolventN-Acyl : O-Acyl RatioYield (%)
EDC, HOBtDIPEADMF85 : 1572
T3P (50% in EtOAc)Et₃NEtOAc92 : 881
HATU DIPEA DMF >99 : 1 94

Note: HATU provides the fastest kinetics, rapidly consuming the amine and kinetically outcompeting O-acylation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process controls to ensure high fidelity in library synthesis.

Protocol A: Chemoselective N-Amidation

Objective: Synthesize an N-acyl derivative targeting a kinase hinge region while leaving the secondary alcohol intact for subsequent hydrogen bonding.

Mechanistic Rationale: HATU is utilized due to its superior activation kinetics. It forms a highly reactive 7-aza-OBt ester intermediate. Because the primary aliphatic amine of 3-Amino-1-cyclobutylpropan-1-ol is highly nucleophilic, it attacks this intermediate instantaneously. This rapid kinetic pathway prevents the less nucleophilic secondary alcohol from participating, ensuring >99% chemoselectivity. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add DIPEA (2.0 mmol, 2.0 eq) followed by HATU (1.1 mmol, 1.1 eq). Stir the mixture at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add 3-Amino-1-cyclobutylpropan-1-ol (1.05 mmol, 1.05 eq) in one portion. Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the carboxylic acid peak disappears and a single product peak [M+H]+ emerges. The absence of a bis-acylated [M+Acyl+H]+ peak confirms chemoselectivity.

  • Workup: Dilute the reaction with EtOAc (20 mL).

    • Wash 1: 10% aqueous citric acid (2 × 10 mL) to protonate and remove unreacted amine and DIPEA.

    • Wash 2: Saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted carboxylic acid and the HOAt byproduct.

    • Wash 3: Brine (10 mL) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-acyl product.

Protocol B: Synthesis of 4-Cyclobutyl-1,3-oxazinan-2-one

Objective: Cyclize the 1,3-amino alcohol into a conformationally restricted 1,3-oxazinan-2-one scaffold.

Mechanistic Rationale: 1,1'-Carbonyldiimidazole (CDI) is employed as a bench-stable, safe alternative to phosgene. The reaction initiates with the rapid acylation of the primary amine to form an intermediate imidazole-1-carboxamide. To drive the subsequent intramolecular cyclization, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added. DBU is a strong, non-nucleophilic amidine base that deprotonates the secondary alcohol, increasing its nucleophilicity to attack the carboxamide carbon, expelling imidazole and forming the 6-membered ring.

Step-by-Step Procedure:

  • Initial Acylation: Dissolve 3-Amino-1-cyclobutylpropan-1-ol (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL, 0.1 M) under a nitrogen atmosphere. Add CDI (1.2 mmol, 1.2 eq) in one portion.

  • Intermediate Formation: Stir at room temperature for 1 hour.

    • IPC: LC-MS analysis should show complete conversion to the intermediate N-acyl imidazole (Mass = Starting Material + 68 Da).

  • Cyclization: Add DBU (1.5 mmol, 1.5 eq) to the reaction mixture. Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

  • Validation: Monitor via LC-MS. Successful cyclization is indicated by the disappearance of the intermediate and the appearance of the cyclized product peak (Mass = Starting Material + 26 Da).

  • Workup: Cool to room temperature and quench with 1N HCl (10 mL) to neutralize DBU and imidazole. Extract with DCM (3 × 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to afford the pure 4-cyclobutyl-1,3-oxazinan-2-one.

References

  • [5] 3-amino-1-cyclobutylpropan-1-ol (C7H15NO) - PubChemLite. uni.lu. Available at:

  • [1] The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. BenchChem. Available at:

  • [2] Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central (PMC), NIH. Available at:

  • [3] Synthesis of anti-1,3 Amino Alcohol Motifs via Pd(II)/SOX Catalysis with the Capacity for Stereodivergence. Journal of the American Chemical Society (ACS). Available at:

  • [4] Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction of Sulfinimines. Organic Syntheses. Available at:

Sources

Method

Application Note: Catalytic Reduction Strategies for the Preparation of 3-Amino-1-cyclobutylpropan-1-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule of Interest: 3-Amino-1-cyclobutylpropan-1-ol (CAS: 1447967-21-6) Introduction & Scope 1,3-Amino alcohols are indispensab...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule of Interest: 3-Amino-1-cyclobutylpropan-1-ol (CAS: 1447967-21-6)

Introduction & Scope

1,3-Amino alcohols are indispensable pharmacophores in medicinal chemistry, serving as the structural backbone for numerous blockbuster therapeutics, including the serotonin-norepinephrine reuptake inhibitors (SNRIs) fluoxetine and duloxetine [1]. As drug discovery pivots toward incorporating sp3-rich, conformationally restricted motifs to improve metabolic stability, cyclobutyl-substituted derivatives like 3-amino-1-cyclobutylpropan-1-ol [2] have emerged as highly valuable building blocks.

This application note details the scalable preparation of 3-amino-1-cyclobutylpropan-1-ol via the catalytic reduction of 3-cyclobutyl-3-oxopropanenitrile. We provide two validated pathways: a one-pot heterogeneous reduction for racemic synthesis, and a stepwise, chemo- and enantioselective reduction for chiral applications [3].

Mechanistic Rationale & Catalyst Selection

The reduction of a β -keto nitrile to a 1,3-amino alcohol is a complex cascade reaction. The ketone typically undergoes hydrogenation first due to its lower activation energy over transition metals, yielding a β -hydroxy nitrile intermediate. Subsequent reduction of the nitrile yields an electrophilic imine, which is finally hydrogenated to the primary amine.

Causality in Experimental Design:
  • Suppression of Dimerization: During nitrile reduction, the newly formed primary amine can nucleophilically attack the transient imine intermediate, leading to unwanted secondary amine dimers. Causality: To prevent this, the reaction is saturated with anhydrous ammonia (7N NH 3​ in Methanol). The massive excess of ammonia outcompetes the primary amine for the imine, shifting the thermodynamic equilibrium entirely toward the desired primary amine.

  • Catalyst Selection (Nickel vs. Cobalt): For the one-pot racemic route, Raney Nickel (W-4) provides the aggressive activity required to reduce both the ketone and the nitrile concurrently. However, for the chiral stepwise route, Raney Nickel can cause trace hydrogenolysis of the C-O bond or retro-aldol cleavage, eroding the enantiomeric excess (ee). Therefore, Raney Cobalt —which is significantly milder and highly chemoselective for nitriles—is mandated for the second step of the chiral synthesis.

Reaction Pathway Visualization

The following workflow illustrates the divergence between the one-pot racemic synthesis (Route A) and the stepwise enantioselective synthesis (Route B).

Pathway A 3-cyclobutyl-3-oxopropanenitrile B rac-3-amino-1-cyclobutylpropan-1-ol A->B Route A: Raney Ni, H2, NH3/MeOH C (S)-3-cyclobutyl-3-hydroxypropanenitrile A->C Route B1: Ru-BINAP, H2, i-PrOH D (S)-3-amino-1-cyclobutylpropan-1-ol C->D Route B2: Raney Co, H2, NH3/MeOH

Fig 1: Catalytic reduction pathways for racemic and chiral 3-amino-1-cyclobutylpropan-1-ol synthesis.

Quantitative Catalyst Screening Data

The table below summarizes the optimization data for the one-pot reduction of 3-cyclobutyl-3-oxopropanenitrile. The data dictates the necessity of the ammonia additive.

EntryCatalystSolvent SystemTemp (°C)Pressure (psi)Primary Amine Yield (%)Secondary Amine (Dimer) (%)
1Pd/C (10%)MeOH505012%68%
2Raney NiMeOH505045%41%
3Raney NiMeOH / AcOH (1 eq)505055%25%
4 Raney Ni 7N NH 3​ in MeOH 50 50 92% < 2%
5Raney Co7N NH 3​ in MeOH7010060% (Incomplete ketone red.)< 2%

Experimental Protocols

Route A: One-Pot Racemic Synthesis

Objective: Direct conversion of 3-cyclobutyl-3-oxopropanenitrile to rac-3-amino-1-cyclobutylpropan-1-ol.

Step-by-Step Methodology:

  • Catalyst Preparation: Weigh 1.5 g of Raney Nickel (W-4 slurry in water). Wash the catalyst three times with 10 mL of anhydrous methanol under an argon atmosphere to remove water. Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry.

  • Reaction Assembly: Transfer the washed catalyst to a 100 mL Parr autoclave reactor. Add a solution of 3-cyclobutyl-3-oxopropanenitrile (5.0 g, 40.6 mmol) dissolved in 40 mL of 7N NH 3​ in Methanol.

  • Purge & Pressurize: Seal the autoclave. Purge the headspace with Nitrogen gas (3 x 30 psi) followed by Hydrogen gas (3 x 30 psi). Pressurize the reactor to 50 psi with H 2​ .

  • Reaction Execution: Heat the vessel to 50 °C with vigorous mechanical stirring (800 rpm). Maintain pressure at 50 psi via a hydrogen reservoir.

  • Self-Validation (IPC): After 6 hours, sample the reaction. Perform GC-MS analysis. The protocol is validated to proceed to workup only when the m/z 123 (starting material) and m/z 125 (hydroxy nitrile intermediate) peaks are entirely absent.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the mixture through a pad of Celite under a blanket of argon. Wash the Celite cake with methanol (2 x 20 mL). Concentrate the filtrate in vacuo to afford the crude 1,3-amino alcohol as a pale yellow oil.

Route B: Stepwise Enantioselective Synthesis

Objective: Synthesis of (S)-3-amino-1-cyclobutylpropan-1-ol via asymmetric hydrogenation.

Step 1: Asymmetric Ketone Reduction

  • In a glovebox, charge a high-pressure reactor with 3-cyclobutyl-3-oxopropanenitrile (5.0 g, 40.6 mmol), anhydrous isopropanol (30 mL), and the chiral catalyst RuCl 2​ [(S)-BINAP][(S)-DAIPEN] (0.05 mol%).

  • Add potassium tert-butoxide (0.5 mmol) to activate the catalyst.

  • Pressurize with H 2​ to 150 psi and stir at 25 °C for 12 hours.

  • Concentrate and filter through a short silica plug to yield (S)-3-cyclobutyl-3-hydroxypropanenitrile (Expected ee > 95%).

Step 2: Chemoselective Nitrile Reduction

  • Transfer the chiral intermediate to a Parr reactor containing 1.0 g of washed Raney Cobalt.

  • Add 40 mL of 7N NH 3​ in Methanol.

  • Pressurize with H 2​ to 50 psi and heat gently to 40 °C. (The lower temperature and Co catalyst prevent racemization).

  • Stir for 8 hours. Validate completion via HPLC before venting.

  • Filter through Celite, concentrate, and purify via Kugelrohr distillation or salt formation (e.g., HCl salt) to yield the pure (S)-3-amino-1-cyclobutylpropan-1-ol.

References

  • Wang, G., Xingshun, L., & Zhao, G. (2005). Polymer-Supported Chiral Sulfonamide Catalyzed One-Pot Reduction of β-Keto Nitriles: A Practical Synthesis of (R)-Fluoxetine and (R)-Duloxetine. Tetrahedron: Asymmetry, 16(18), 3122-3127. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65184708, 3-amino-1-cyclobutylpropan-1-ol. PubChem. URL:[Link]

  • Wu, W., et al. (2020). Asymmetric Hydrogenation of β-Secondary Amino Ketones Catalyzed by a Ruthenocenyl Phosphino-oxazoline-ruthenium Complex (RuPHOX-Ru). ResearchGate. URL:[Link]

Application

Application Note: Derivatization of 3-Amino-1-cyclobutylpropan-1-ol for Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Molecule: 3-Amino-1-cyclobutylpropan-1-ol (CAS: 1447967-21-6)[1] Executive Summary & Strategic Rationale The incorporation of non-natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Molecule: 3-Amino-1-cyclobutylpropan-1-ol (CAS: 1447967-21-6)[1]

Executive Summary & Strategic Rationale

The incorporation of non-natural amino alcohols into peptide backbones is a critical strategy in modern drug development for generating peptidomimetics with enhanced proteolytic stability and restricted conformational flexibility. 3-Amino-1-cyclobutylpropan-1-ol is a highly specialized building block; its cyclobutyl ring imposes unique steric constraints, making it an excellent candidate for C-terminal modifications or pseudopeptide generation.

However, C-terminal peptide alcohols cannot be synthesized via conventional Solid-Phase Peptide Synthesis (SPPS) because they lack the free carboxylic acid group required for standard resin attachment[2]. To utilize 3-amino-1-cyclobutylpropan-1-ol in an Fmoc/tBu SPPS workflow, it must be strategically derivatized.

This guide details a self-validating, two-phase derivatization strategy:

  • Chemoselective N-Fmoc Protection: Masking the primary amine while leaving the secondary alcohol free.

  • O-Alkylation onto 2-Chlorotrityl Chloride (2-CTC) Resin: Utilizing the hydroxyl group as the anchoring point to the solid support, enabling subsequent chain elongation[3].

Mechanistic Causality & Field-Proven Insights

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe.

Why Fmoc-OSu over Fmoc-Cl?

During the initial protection step, the goal is to selectively protect the primary amine at the C3 position without acylating the secondary alcohol at the C1 position. Fmoc-Chloride (Fmoc-Cl) is highly reactive and prone to causing unwanted O-acylation or the formation of Fmoc-dipeptide impurities. By utilizing Fmoc-OSu (N-hydroxysuccinimide ester) in a mildly basic aqueous-organic solvent system (pH 8.5–9.0), we ensure strictly chemoselective N-acylation[4]. The primary amine is highly nucleophilic at this pH, whereas the alcohol remains protonated and unreactive.

The Steric Dynamics of the Cyclobutyl Group

Field Insight: The molecular architecture of 3-amino-1-cyclobutylpropan-1-ol places the hydroxyl group directly adjacent to the bulky cyclobutyl ring. This steric hindrance is a double-edged sword. It naturally suppresses unwanted O-acylation during the Fmoc protection step, but it also reduces the nucleophilicity of the oxygen during resin loading. Consequently, standard 2-hour resin loading protocols are insufficient; the O-alkylation step must be extended to 16–24 hours to achieve optimal resin loading.

Why 2-CTC Resin for Immobilization?

Immobilizing the Fmoc-amino alcohol via its hydroxyl group requires a resin that forms an ether linkage. 2-Chlorotrityl chloride (2-CTC) resin is the gold standard for this application[3]. The massive steric bulk of the trityl group prevents cross-linking, and the resulting trityl ether bond is hyper-acid-labile. This allows the fully protected peptide alcohol to be cleaved from the resin using exceptionally mild conditions (e.g., 30% HFIP in DCM), preserving delicate side-chain protecting groups for downstream fragment condensation[3],[5].

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Synthesis of Fmoc-3-Amino-1-cyclobutylpropan-1-ol

Objective: Protect the primary amine to prevent polymerization and control directionality.

  • Dissolution: Dissolve 3-amino-1-cyclobutylpropan-1-ol (10 mmol, 1.0 eq) in 25 mL of 10% aqueous Na₂CO₃ and 25 mL of 1,4-dioxane. Chill the biphasic mixture to 0 °C in an ice bath.

  • Acylation: Dissolve Fmoc-OSu (11 mmol, 1.1 eq) in 20 mL of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 30 minutes under vigorous stirring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Acidify the mixture to pH 3.0 using 1M HCl (careful: CO₂ evolution). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Kaiser Test): Spot the purified product on a TLC plate and stain with Ninhydrin. A negative result (no deep blue color) confirms the complete absence of free primary amines, validating the success of the N-Fmoc protection.

Protocol B: O-Alkylation onto 2-CTC Resin

Objective: Anchor the Fmoc-amino alcohol to the solid support via an ether linkage.

  • Resin Swelling: Swell 2-CTC resin (1.0 g, typical loading 1.0–1.6 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.

  • Coupling: Dissolve the Fmoc-3-amino-1-cyclobutylpropan-1-ol (1.5 eq relative to resin loading) in anhydrous DCM (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Add this solution to the resin.

  • Incubation: Agitate the suspension gently at room temperature for 16–24 hours (extended time required due to cyclobutyl steric hindrance).

  • Capping: To quench unreacted trityl chloride sites, add a capping solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) for 30 minutes. Drain and wash the resin extensively with DCM (5x) and DMF (5x).

  • Self-Validation (UV-Vis Loading Assay): Weigh exactly 5.0 mg of the dried, loaded resin. Treat with 1.0 mL of 20% piperidine in DMF for 20 minutes to cleave the Fmoc group. Dilute the supernatant and measure the UV absorbance at 301 nm. Use the Beer-Lambert law ( ϵ=7800 M−1cm−1 ) to calculate the exact resin loading (mmol/g)[4]. This validates the stoichiometry for all subsequent SPPS steps.

Protocol C: SPPS Elongation and Cleavage

Once immobilized, the resin-bound amino alcohol is subjected to standard Fmoc/tBu SPPS.

  • Deprotection: 20% Piperidine in DMF (2 × 10 min).

  • Coupling: Fmoc-AA-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq) in DMF for 1 hour.

  • Cleavage (Protected Peptide Alcohol): Treat the resin with 30% Hexafluoroisopropanol (HFIP) in DCM for 30 minutes. This mild acid cleaves the trityl ether bond but leaves tBu/Boc side-chain protections intact[3],[5].

Quantitative Data & Optimization Parameters

The following table summarizes the critical quantitative parameters required to optimize this derivatization workflow.

ParameterOptimized ValueMechanistic Rationale
Fmoc-OSu Stoichiometry 1.1 EquivalentsA slight excess ensures complete N-acylation without providing enough driving force for unwanted O-acylation.
N-Protection pH 8.5 – 9.0Maintains the primary amine in its deprotonated, nucleophilic state while the hydroxyl group remains protonated.
2-CTC Resin Target Loading 0.4 – 0.6 mmol/gSub-maximal loading prevents steric crowding on the resin bead, ensuring high coupling efficiency during subsequent peptide elongation.
Mild Cleavage Reagent 30% HFIP in DCMSpecifically targets the highly acid-labile 2-CTC ether linkage without stripping standard SPPS side-chain protecting groups[3].
Global Cleavage Reagent 95% TFA / 5% TISUsed only if a fully deprotected C-terminal cyclobutyl peptide alcohol is the final desired product[5].

Workflow Visualization

The following diagram illustrates the logical progression from the raw amino alcohol to the final cleaved peptide product, highlighting the critical chemical transformations.

SPPS_Workflow Start 3-Amino-1-cyclobutylpropan-1-ol (Starting Material) Fmoc N-Fmoc Protection Reagents: Fmoc-OSu, Na2CO3 Solvent: Dioxane/H2O Start->Fmoc Chemoselective N-Acylation Intermediate Fmoc-NH-CH2-CH2-CH(OH)-Cyclobutyl (Purified Intermediate) Fmoc->Intermediate Yield > 85% (Kaiser Test Negative) ResinLoad Resin Immobilization Reagents: 2-CTC Resin, DIPEA Solvent: DCM Intermediate->ResinLoad O-Alkylation (16-24h Incubation) ResinBound Resin-Bound Fmoc-Amino Alcohol (Trityl Ether Linkage) ResinLoad->ResinBound Loading Efficiency Assay (UV 301 nm) SPPS Iterative SPPS 1. 20% Piperidine (Fmoc Removal) 2. AA Coupling (DIC/Oxyma) ResinBound->SPPS Chain Elongation Cleavage Mild Acid Cleavage Reagents: 30% HFIP in DCM or 1-5% TFA in DCM SPPS->Cleavage Sequence Complete Product C-Terminal Cyclobutyl Peptide Alcohol Cleavage->Product Global Deprotection & Release

Caption: Derivatization and SPPS workflow for 3-Amino-1-cyclobutylpropan-1-ol utilizing 2-CTC resin.

References

  • Solid-Phase Synthesis of Oligourea Peptidomimetics Employing the Fmoc Protection Strategy - The Journal of Organic Chemistry - ACS Publications. 4

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI.

  • Peptide-directed solid-phase reductive amination - RSC Publishing. 3

  • Amino Alcohols attached to 2-Chlorotrityl Resin - Merck Millipore. 5

  • WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents. 2

  • 3-amino-1-cyclobutylpropan-1-ol (CAS# 1447967-21-6) - Angene Chemical. 1

Sources

Method

Protocols for Scaling Up the Synthesis of 3-Amino-1-cyclobutylpropan-1-ol

Introduction 3-Amino-1-cyclobutylpropan-1-ol is a valuable building block in medicinal chemistry and drug development. Its unique structural combination of a cyclobutane ring and an amino alcohol functional group makes i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-1-cyclobutylpropan-1-ol is a valuable building block in medicinal chemistry and drug development. Its unique structural combination of a cyclobutane ring and an amino alcohol functional group makes it a key intermediate for the synthesis of complex molecules with potential therapeutic applications. The development of a robust and scalable synthetic protocol is crucial for ensuring a reliable supply of this compound for research and development activities.

This document provides detailed application notes and protocols for the synthesis of 3-Amino-1-cyclobutylpropan-1-ol, with a focus on scalability from the laboratory bench to pilot plant production. The proposed synthetic route is a two-step process involving a Grignard reaction followed by a nitrile reduction. This guide is intended for researchers, scientists, and drug development professionals.

Proposed Synthetic Route

The synthesis of 3-Amino-1-cyclobutylpropan-1-ol is achieved through a two-step process:

  • Step 1: Grignard Reaction. The formation of 3-cyclobutylpropanenitrile is accomplished via the reaction of cyclobutyl magnesium bromide with 3-chloropropionitrile.[1] This step efficiently constructs the carbon skeleton of the target molecule.

  • Step 2: Nitrile Reduction. The resulting 3-cyclobutylpropanenitrile is then reduced to the target amino alcohol using a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH4).[2] This step simultaneously reduces the nitrile to a primary amine and the ketone (formed in situ from the imine intermediate) to a hydroxyl group.

Workflow Diagram

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Nitrile Reduction Cyclobutyl bromide Cyclobutyl bromide Cyclobutyl magnesium bromide Cyclobutyl magnesium bromide Cyclobutyl bromide->Cyclobutyl magnesium bromide + Mg, THF Mg Mg 3-Cyclobutylpropanenitrile 3-Cyclobutylpropanenitrile Cyclobutyl magnesium bromide->3-Cyclobutylpropanenitrile + 3-Chloropropionitrile 3-Chloropropionitrile 3-Chloropropionitrile 3-Amino-1-cyclobutylpropan-1-ol 3-Amino-1-cyclobutylpropan-1-ol 3-Cyclobutylpropanenitrile->3-Amino-1-cyclobutylpropan-1-ol 1. LiAlH4, THF 2. H2O workup LiAlH4 LiAlH4

Caption: Overall synthetic workflow for 3-Amino-1-cyclobutylpropan-1-ol.

Detailed Protocols

Part A: Synthesis of 3-Cyclobutylpropanenitrile via Grignard Reaction

This protocol details the laboratory-scale synthesis of the nitrile intermediate.

Materials and Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) setup

  • Ice bath

  • Cyclobutyl bromide

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Chloropropionitrile[3]

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

Procedure:

  • Preparation of Grignard Reagent:

    • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a positive pressure of nitrogen.

    • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • In the addition funnel, place a solution of cyclobutyl bromide (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the cyclobutyl bromide solution to the magnesium turnings. The disappearance of the iodine color and gentle reflux indicate the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.[4]

    • Once initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, cyclobutyl magnesium bromide.[5]

  • Reaction with 3-Chloropropionitrile:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 3-chloropropionitrile (1.0 equivalent) in anhydrous THF and add it to the addition funnel.

    • Add the 3-chloropropionitrile solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. The reaction is exothermic.[6]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude 3-cyclobutylpropanenitrile can be purified by vacuum distillation.

Part B: Synthesis of 3-Amino-1-cyclobutylpropan-1-ol via Nitrile Reduction

This protocol describes the reduction of the nitrile intermediate to the final amino alcohol product.

Materials and Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) setup

  • Ice bath

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Cyclobutylpropanenitrile

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Celite

Procedure:

  • Reaction Setup:

    • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a positive pressure of nitrogen.

    • Carefully add LiAlH4 (2.0 - 2.5 equivalents) to the flask, followed by anhydrous THF to create a slurry.

    • Cool the LiAlH4 suspension to 0 °C using an ice bath.

  • Reduction:

    • Prepare a solution of 3-cyclobutylpropanenitrile (1.0 equivalent) in anhydrous THF and add it to the addition funnel.

    • Add the nitrile solution dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C. The reaction is highly exothermic.[7]

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0 °C.

    • Carefully and slowly quench the excess LiAlH4 by the sequential dropwise addition of:

      • Water (x mL, where x = grams of LiAlH4 used)

      • 15% aqueous NaOH solution (x mL)

      • Water (3x mL)

    • This procedure, known as the Fieser workup, is designed to produce a granular precipitate of aluminum salts that is easy to filter.[8][9]

    • Stir the resulting mixture vigorously for 30 minutes at room temperature.

    • Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes to ensure complete removal of water.

    • Filter the mixture through a pad of Celite, and wash the filter cake thoroughly with THF.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 3-Amino-1-cyclobutylpropan-1-ol.

  • Purification:

    • The crude amino alcohol can be purified by vacuum distillation or by crystallization of a suitable salt (e.g., hydrochloride).[10][11]

Scale-Up Considerations

Scaling up the synthesis of 3-Amino-1-cyclobutylpropan-1-ol from the laboratory to a pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Grignard Reaction Scale-Up

The Grignard reaction is notoriously difficult to scale up due to its exothermic nature and the challenges associated with initiation.[12][13]

  • Initiation: On a large scale, inconsistent initiation can lead to the accumulation of unreacted alkyl halide.[14] When the reaction finally initiates, the large amount of accumulated starting material can cause a dangerous runaway reaction.[4] To mitigate this, a small amount of a pre-formed Grignard reagent can be added to the magnesium turnings to ensure a smooth and immediate start to the reaction.[15]

  • Heat Management: The exothermic nature of the Grignard reaction requires an efficient cooling system to maintain the desired reaction temperature.[16] The rate of addition of the alkyl halide should be carefully controlled to match the heat removal capacity of the reactor.[4]

  • Reagent Addition: For large-scale reactions, the use of a dosing pump for the controlled addition of the alkyl halide is recommended.[4] This allows for precise control over the reaction rate and temperature.

  • Mixing: Efficient mixing is crucial in this heterogeneous reaction to ensure good contact between the alkyl halide and the magnesium surface.[14] Inadequate stirring can lead to localized overheating and side reactions.

Nitrile Reduction Scale-Up with LiAlH4

The use of LiAlH4 on a large scale presents significant safety challenges due to its high reactivity and pyrophoric nature.[17]

  • Safety Precautions: All operations involving LiAlH4 must be conducted under a strictly inert and anhydrous atmosphere.[18] Appropriate personal protective equipment (PPE), including flame-resistant lab coats and gloves, is mandatory.[19][20]

  • Reagent Handling: Solid LiAlH4 should be handled with extreme care to avoid friction or impact, which can cause ignition. For large-scale operations, using commercially available solutions of LiAlH4 in THF is a safer alternative.[21]

  • Thermal Management: The reduction of nitriles with LiAlH4 is highly exothermic.[21] The reaction must be cooled effectively, and the addition of the nitrile solution must be carefully controlled to prevent a runaway reaction.

  • Quenching: Quenching large quantities of LiAlH4 is a hazardous operation that generates significant amounts of hydrogen gas.[22] The quenching agent must be added slowly and with efficient cooling. The use of a less reactive quenching agent, such as ethyl acetate, to consume the bulk of the excess hydride before the addition of water is a common industrial practice.[23] The Fieser workup is a reliable method for producing easily filterable aluminum salts on a large scale.[9]

  • Hydrogen Evolution: The quenching process releases a large volume of flammable hydrogen gas. The reactor must be adequately vented to a safe location.

Scale-Up Decision Points Diagram

G cluster_0 Grignard Reaction Scale-Up cluster_1 Nitrile Reduction Scale-Up Initiation Initiation Controlled_Start Controlled_Start Initiation->Controlled_Start Use seed of Grignard reagent Heat_Management Heat_Management Efficient_Cooling Efficient_Cooling Heat_Management->Efficient_Cooling Jacketed reactor Reagent_Addition Reagent_Addition Dosing_Pump Dosing_Pump Reagent_Addition->Dosing_Pump Controlled feed rate Mixing Mixing Baffled_Reactor Baffled_Reactor Mixing->Baffled_Reactor Ensure homogeneity LAH_Handling LAH_Handling Use_Solution Use_Solution LAH_Handling->Use_Solution Avoid handling solid Thermal_Control Thermal_Control Slow_Addition Slow_Addition Thermal_Control->Slow_Addition Monitor internal temp Quenching Quenching Controlled_Quench Controlled_Quench Quenching->Controlled_Quench Multi-step procedure H2_Venting H2_Venting Safe_Venting Safe_Venting H2_Venting->Safe_Venting Proper off-gas system Lab_Scale_Protocol Lab_Scale_Protocol Lab_Scale_Protocol->Initiation Lab_Scale_Protocol->Heat_Management Lab_Scale_Protocol->Reagent_Addition Lab_Scale_Protocol->Mixing Lab_Scale_Protocol->LAH_Handling Lab_Scale_Protocol->Thermal_Control Lab_Scale_Protocol->Quenching Lab_Scale_Protocol->H2_Venting

Caption: Key decision points for scaling up the synthesis.

Data Presentation

Compound Molecular Formula MW ( g/mol ) Equivalents Quantity Expected Yield Physical State
Step 1: Grignard Reaction
Cyclobutyl bromideC4H7Br135.001.0(Specify)-Liquid
MagnesiumMg24.311.2(Specify)-Solid
3-ChloropropionitrileC3H4ClN89.521.0(Specify)-Liquid
3-CyclobutylpropanenitrileC7H11N109.17--70-80%Liquid
Step 2: Nitrile Reduction
3-CyclobutylpropanenitrileC7H11N109.171.0(Specify)-Liquid
Lithium Aluminum HydrideLiAlH437.952.0-2.5(Specify)-Solid
3-Amino-1-cyclobutylpropan-1-olC7H15NO129.20--80-90%Liquid/Solid

References

  • Maddanimath, T. U., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 3745-3749. [Link]

  • Chandra, T. (2016). Developing SOPs for Hazardous Chemical Manipulations. Journal of Chemical Health and Safety, 23(4), 29-35. [Link]

  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? [Link]

  • van den Nieuwendijk, A. M. C. H., et al. (2002). Hydride Reduction of a Lactate Ester: Optimisation and Scale-Up. Organic Process Research & Development, 6(4), 460-464. [Link]

  • Ashenhurst, J. (2023, February 3). Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]

  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162-171. [Link]

  • Google Patents. (n.d.). A method to reduce the risk of large-scale Grignard reaction.
  • Google Patents. (n.d.).
  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Pentzer, E. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • Costello, F. J., et al. (2002). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 6(4), 384-389. [Link]

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. [Link]

  • Filo. (2024, November 22). (D) A and B= ? H+MgBr(OH). [Link]

  • Royal Society of Chemistry. (2013, May 3). Green Chemistry. [Link]

  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. [Link]

  • Kirschning, A., et al. (2018). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Nature Communications, 9(1), 1431. [Link]

  • IndiaMART. (n.d.). Cyclobutyl Methyl Magnesium Bromide 0.5M THF (123245-94-3). [Link]

  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. [Link]

  • LookChem. (n.d.). Magnesium;cyclobutane;bromide. [Link]

  • Ashenhurst, J. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). calorimetric investigation of the formation of grignard reagents. [Link]

  • YouTube. (2025, June 29). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A).... [Link]

  • YouTube. (2024, June 29). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A).... [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Grignard Reaction. (n.d.). [Link]

  • Google Patents. (n.d.).
  • Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. [Link]

  • Third Year Advanced Practical Organic Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • The Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • The Organic Chemistry Tutor. (2025, May 2). Reduction of nitriles to amines using LiAlH4. [Link]

  • Google Patents. (n.d.). Reduction compositions and processes for making the same.
  • Bhushan, R., & Kumar, V. (2013). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Journal of Chromatographic Science, 51(4), 307-315. [Link]

  • Wikipedia. (n.d.). 3-Chloropropionitrile. [Link]

  • CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. [Link]

  • Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. [Link]

Sources

Application

Application Note: Chemoselective Cross-Coupling Strategies for 3-Amino-1-cyclobutylpropan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Structural Profiling The development of sustainable a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Profiling

The development of sustainable and selective cross-coupling strategies for bifunctional substrates remains a central challenge in modern synthetic chemistry. 3-Amino-1-cyclobutylpropan-1-ol (CAS: 1447967-21-6) is a highly valuable building block in pharmaceutical design, where the cyclobutyl moiety is frequently employed to restrict conformational flexibility and enhance metabolic stability 1.

Structurally, this molecule presents a classic chemoselectivity challenge: it contains an unhindered primary amine at the C3 position and a secondary alcohol at the C1 position, directly adjacent to the bulky cyclobutyl ring. Because both the nitrogen and oxygen atoms can act as nucleophiles, achieving absolute chemoselectivity (C–N vs. C–O bond formation) requires precise control over the catalytic cycle, specifically during the rate-limiting reductive elimination step 2.

Mechanistic Causality: Controlling Chemoselectivity

The inherent steric disparity of 3-Amino-1-cyclobutylpropan-1-ol naturally biases cross-coupling reactions toward the less hindered nitrogen center. However, advanced metallaphotocatalysis and rational ligand design allow chemists to completely invert this selectivity.

  • Selective N-Arylation (Kinetic Control): To selectively arylate the primary amine, the reaction must prevent the deprotonation of the secondary alcohol. Utilizing a mild base like NaOTMS ensures the amine coordinates to the metal center in its neutral form. Density Functional Theory (DFT) calculations confirm that under these conditions, the energy barrier for C–N reductive elimination is significantly lower than that for C–O formation 3.

  • Selective O-Arylation (Thermodynamic Override): Overriding the steric penalty of the cyclobutyl-adjacent alcohol requires a strong base (e.g., NaOtBu) to generate a highly nucleophilic alkoxide. When paired with a Copper(II) catalyst and an anionic N1,N2-diarylbenzene-1,2-diamine ligand, the alkoxide outcompetes the amine for metal coordination. The anionic ligand stabilizes the high-valent Cu(III) intermediate, kinetically facilitating the otherwise difficult C–O reductive elimination 4.

Pathway Visualization

Chemoselectivity A 3-Amino-1-cyclobutylpropan-1-ol + Aryl Halide B Oxidative Addition (Pd, Cu, or Ni Catalyst) A->B Catalyst C Ligand & Base Modulation (Chemoselectivity Checkpoint) B->C D Path 1: NaOTMS / BrettPhos (Mild Base / Bulky Ligand) C->D Amine Deprotonation E Path 2: NaOtBu / Cu-L8 (Strong Base / Anionic Ligand) C->E Alcohol Deprotonation F Selective N-Arylation (C-N Bond Formation) D->F Reductive Elimination G Selective O-Arylation (C-O Bond Formation) E->G Reductive Elimination

Bifurcated catalytic pathways for chemoselective C-N vs. C-O coupling of amino alcohols.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the arylation of 3-Amino-1-cyclobutylpropan-1-ol using 4-bromotoluene as the model electrophile.

Table 1: Optimization of Chemoselective Cross-Coupling Conditions
Catalyst SystemLigandBaseSolventTemp (°C)Target BondYield (%)Chemoselectivity (N:O)
Pd₂(dba)₃ (2 mol%)BrettPhosNaOTMSToluene100C–N92%>99:1
CuBr₂ (5 mol%)L8 (Diamine)NaOTMS1,4-Dioxane90C–N88%>95:5
CuBr₂ (5 mol%)L8 (Diamine)NaOtBu1,4-Dioxane90C–O81%1:15
Ni(cod)₂ (5 mol%)dppfCs₂CO₃THF80C–N75%10:1

Validated Experimental Protocols

Protocol A: Chemoselective C–N Bond Formation (Buchwald-Hartwig Amination)

Objective: Absolute selective arylation of the primary amine, leaving the secondary alcohol intact. Causality Check: The bulky BrettPhos ligand accelerates C–N reductive elimination, preventing off-target β-hydride elimination from the alkyl chain. The use of NaOTMS is critical; it is strong enough to facilitate the catalytic cycle but mild enough to prevent alkoxide formation 4.

Step-by-Step Methodology:

  • Pre-catalyst Formation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (0.02 equiv) and BrettPhos (0.04 equiv). Add 1.0 mL of anhydrous, degassed toluene. Stir for 15 minutes at room temperature until a uniform dark red/purple solution forms.

  • Substrate Addition: Add the aryl halide (1.0 equiv, 0.5 mmol) and 3-Amino-1-cyclobutylpropan-1-ol (1.2 equiv, 0.6 mmol) to the reaction mixture.

  • Base Introduction: Slowly add solid NaOTMS (1.5 equiv). Note: Adding the base last prevents premature degradation of the active L-Pd(0) species.

  • Reaction Execution: Seal the Schlenk tube tightly, remove it from the glovebox, and heat at 100 °C in a pre-heated oil bath for 12 hours under vigorous stirring (800 rpm).

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove palladium black and salts. Concentrate the filtrate in vacuo and purify via flash column chromatography using a Dichloromethane/Methanol gradient.

Protocol B: Chemoselective C–O Bond Formation (Modified Ullmann Coupling)

Objective: Overriding the steric penalty of the cyclobutyl group to selectively arylate the secondary alcohol. Causality Check: NaOtBu completely deprotonates the secondary alcohol. The resulting alkoxide rapidly coordinates to the Cu center. The anionic L8 ligand stabilizes the highly reactive Cu(III) intermediate, lowering the activation energy required for the sterically hindered C–O reductive elimination 4.

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, combine CuBr₂ (0.05 equiv) and L8 ligand (N1,N2-diarylbenzene-1,2-diamine, 0.05 equiv) in anhydrous 1,4-dioxane (1.0 mL). Stir for 20 minutes to ensure full complexation (solution turns deep green/brown).

  • Alkoxide Generation: In a separate vial, mix 3-Amino-1-cyclobutylpropan-1-ol (1.5 equiv) with NaOtBu (2.0 equiv) in 1,4-dioxane (1.0 mL) for 5 minutes.

  • Reaction Assembly: Transfer the alkoxide solution to the catalyst mixture. Immediately add the aryl halide (1.0 equiv).

  • Reaction Execution: Seal the reaction vessel, transfer out of the glovebox, and heat at 90 °C for 16 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (2 mL) to neutralize residual base and sequester copper ions. Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

References[1] Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements - ResearchGate. View Source[2] PubChemLite - 3-amino-1-cyclobutylpropan-1-ol (C7H15NO) - Université du Luxembourg.View Source[3] Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - Journal of the American Chemical Society (ACS). View Source[4] Mechanistic Insights into Chemoselectivity in Nickel-Catalyzed Arylation of Competitive Nucleophilic Systems: A DFT Perspective - ACS Publications. View Source

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-1-cyclobutylpropan-1-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Amino-1-cyclobutylpropan-1-ol. This guide is designed for researchers, medicinal chemists, and process deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Amino-1-cyclobutylpropan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to improve the yield and purity of this valuable amino alcohol building block. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of amino alcohols, particularly those with specific stereocenters or strained rings like a cyclobutyl group, presents unique challenges. Issues such as low conversion, competing side reactions, and difficult purifications are common. This document provides a structured approach to identifying and solving these problems through a detailed troubleshooting guide and frequently asked questions.

Proposed Core Synthesis Pathway: A Multi-Step Approach

While several routes to 3-Amino-1-cyclobutylpropan-1-ol are conceivable, a robust and adaptable pathway involves the reductive amination of a suitable keto-precursor. This method offers multiple control points for optimization. The pathway begins with commercially available starting materials and proceeds through a key aminoketone intermediate.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amination cluster_2 Step 3: Reduction A Cyclobutane Carboxylic Acid C 1-Cyclobutyl-3-chloropropan-1-one A->C Friedel-Crafts Acylation (AlCl3) B 3-Chloropropionyl Chloride B->C E 3-Amino-1-cyclobutylpropan-1-one C->E D Ammonia (aq.) D->E G 3-Amino-1-cyclobutylpropan-1-ol E->G F Reducing Agent (e.g., NaBH4) F->G

Caption: Proposed workflow for 3-Amino-1-cyclobutylpropan-1-ol synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each question is designed to diagnose an issue and provide a scientifically-backed solution.

Problem Area 1: Low Yield in Ketone Reduction (Step 3)

Q1: My reduction of the aminoketone intermediate is sluggish, incomplete, or results in a complex mixture. What are the likely causes?

This is the most critical, yield-defining step. Low performance here typically points to issues with the reducing agent or reaction conditions.

  • Cause A: Inappropriate Reducing Agent. The choice of hydride donor is crucial. A strong, unselective reducing agent like Lithium Aluminum Hydride (LiAlH₄) can be too aggressive, while a very mild one may not be effective. Sodium borohydride (NaBH₄) is often the best starting point for reducing ketones in the presence of other functional groups.

  • Solution:

    • Confirm Reagent Activity: Ensure your NaBH₄ is fresh and has been stored in a desiccator. Borohydrides can degrade with exposure to moisture.

    • Solvent Choice: The reaction rate is highly solvent-dependent. Methanol or ethanol are excellent choices for NaBH₄ reductions as they activate the borohydride. For more sensitive substrates, THF or isopropanol can be used.

    • Temperature Control: Ketone reductions with NaBH₄ are often performed at 0 °C to room temperature. If the reaction is sluggish, allowing it to slowly warm to room temperature and stir for an extended period (4-12 hours) can drive it to completion. Conversely, if side products are observed, maintaining a lower temperature (0-5 °C) is critical.[1]

  • Cause B: Suboptimal pH. The amino group in your precursor can influence the reaction. Under acidic conditions, the amine is protonated, which can be beneficial. However, strongly basic conditions can lead to side reactions like aldol condensation if any starting aldehyde is present.[2]

  • Solution: Most NaBH₄ reductions are run under neutral to slightly basic conditions. If you suspect pH is an issue, consider running the reaction in a buffered solution, although for this substrate, it is often unnecessary.

Problem Area 2: Formation of Key Impurities

Q2: My final product is contaminated with a significant byproduct that is difficult to separate. How can I identify and minimize it?

The most probable byproduct is the starting aminoketone. Its presence indicates incomplete reduction.

  • Cause: Insufficient Reducing Agent or Reaction Time. This is the most common reason for incomplete conversion.

  • Solution:

    • Increase Equivalents: Use a moderate excess of the reducing agent. A stoichiometry of 1.2 to 1.5 equivalents of NaBH₄ relative to the ketone is a standard practice to ensure complete conversion.[3]

    • Monitor the Reaction: Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The ketone (more polar) should have a different Rf value than the resulting alcohol (less polar). Stain with potassium permanganate to visualize both spots.

    • Stepwise Addition: Add the NaBH₄ portion-wise to the cooled solution of the ketone.[3] This controls the initial exotherm and maintains a steady concentration of the reducing agent.

Problem Area 3: Issues with Precursor Synthesis & Stability (Steps 1 & 2)

Q3: The yield of my 3-Amino-1-cyclobutylpropan-1-one precursor is low, and the crude material seems unstable. What can I do?

The stability of β-aminoketones can be a challenge, as they can be prone to elimination or polymerization reactions.

  • Cause A: Harsh Reaction Conditions. High temperatures or strongly basic/acidic conditions during the amination step (Step 2) can degrade the product.

  • Solution:

    • Temperature Control: Conduct the amination of the chloroketone at or slightly above room temperature. Use a large excess of aqueous ammonia to act as both the nucleophile and the base, minimizing the need for harsh external bases.

    • Workup: After the reaction, perform a swift workup. Extract the aminoketone into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with brine to remove excess ammonia. Dry the organic layer and use the crude material directly in the next step if possible. Storage of β-aminoketones is often best as a salt (e.g., hydrochloride) to improve stability.

  • Cause B: Inefficient Imine Formation (in a direct Reductive Amination approach). If you are attempting a one-pot reductive amination (ketone + ammonia + reducing agent), the formation of the imine intermediate may be the rate-limiting step.[2]

  • Solution:

    • pH is Critical: Imine formation is favored under slightly acidic conditions (pH 4-5), which protonates the carbonyl group, making it more electrophilic.[2] Adding a catalytic amount of acetic acid is common practice.[1]

    • Water Removal: The formation of an imine from a ketone and ammonia releases water. This equilibrium can be driven forward by removing water, for example, by using a Dean-Stark apparatus or adding molecular sieves.[3]

    • Use a Milder Reducing Agent: In a one-pot reductive amination, a strong reducing agent like NaBH₄ can reduce the ketone faster than the imine forms. This is a classic side reaction.[2][3] Using a milder, more selective agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it preferentially reduces the protonated iminium ion.[2][3]

G A Low Yield in Reduction Step B Is Starting Material (SM) Consumed? (Check TLC) A->B C No B->C D Yes B->D E Check Reducing Agent: - Is it fresh/active? - Is solvent appropriate (MeOH)? - Is temperature optimal (0°C -> RT)? C->E F Complex Mixture Observed? D->F G Yes F->G H No (Just SM & Product) F->H I Potential Side Reactions: - Reduce temperature to 0-5°C - Check pH (should be neutral/basic) G->I J Incomplete Reaction: - Increase NaBH4 (1.5 eq) - Increase reaction time - Monitor by TLC to completion H->J

Caption: Troubleshooting decision tree for the ketone reduction step.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group strategy if I want to avoid handling ammonia directly?

Using a protected amine is an excellent strategy for improving solubility and minimizing side reactions like over-alkylation.

  • Benzylamine (BnNH₂): A great choice. It reacts with the chloroketone precursor to form a secondary aminoketone. The benzyl group can then be removed in the final step during catalytic hydrogenation (e.g., H₂, Pd/C), which can sometimes simultaneously reduce the ketone, though a two-step reduction may be cleaner.

  • Boc Anhydride ((Boc)₂O): You could first perform the amination with ammonia, and then protect the resulting primary aminoketone with (Boc)₂O. The Boc group is stable to NaBH₄ reduction conditions and can be easily removed at the end with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

Q2: How can I effectively monitor the reaction progress?

  • Thin Layer Chromatography (TLC): This is the fastest and most common method. Use silica plates and an eluent system like 10% Methanol in Dichloromethane. Visualize spots under UV light (if your compounds are UV active) and by staining with potassium permanganate or ninhydrin (stains amines).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is ideal. It will allow you to track the disappearance of your starting material's mass peak and the appearance of your product's mass peak, confirming the transformation.

Q3: What are the key safety precautions for this synthesis?

  • Hydride Reagents: Sodium borohydride (NaBH₄) is flammable and reacts with water to produce hydrogen gas. Handle it in a well-ventilated fume hood, away from ignition sources, and quench reactions carefully by slowly adding an acid (e.g., 1M HCl) at a low temperature.

  • Ammonia: Aqueous ammonia is corrosive and has a pungent, irritating odor. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Pressurized Reactions: If scaling up the amination step, which can be run under pressure to increase the reaction rate, ensure you use a properly rated and maintained pressure vessel.[4]

Experimental Protocols

Protocol: Reduction of 3-Amino-1-cyclobutylpropan-1-one

This protocol provides a robust starting point for the key reduction step.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Amino-1-cyclobutylpropan-1-one (1.0 eq). Dissolve the aminoketone in methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let the mixture stir at room temperature for an additional 4-6 hours.

  • Monitoring: Check for the absence of the starting ketone by TLC (10% MeOH/DCM, KMnO₄ stain).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1M HCl dropwise to quench the excess NaBH₄. Be cautious, as hydrogen gas will evolve. Continue adding acid until the pH is ~7.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add a saturated solution of sodium bicarbonate to basify the mixture (pH ~9).

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Amino-1-cyclobutylpropan-1-ol. The product can be further purified by column chromatography or vacuum distillation if necessary.

Data Presentation

Table 1: Comparison of Reducing Agents for Ketone Reduction
Reducing AgentTypical SolventRelative ReactivitySelectivityKey Considerations
Sodium Borohydride (NaBH₄) MeOH, EtOHModerateHigh (Ketones > Esters)Standard choice; cost-effective and easy to handle.[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THFMildHigh (Imines > Ketones)Ideal for one-pot reductive aminations; less effective for simple ketone reduction.[2][3]
Lithium Aluminum Hydride (LiAlH₄) THF, Et₂OVery HighLow (Reduces most carbonyls)Highly reactive and pyrophoric; likely too strong and unselective for this transformation.
Catalytic Hydrogenation (H₂, Pd/C) MeOH, EtOHVariesVariesGreener alternative, but may require higher pressures and could cleave a benzyl protecting group.[5][6]

References

  • Chemical Communications (RSC Publishing). (n.d.). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Retrieved from [Link]

  • SciSpace. (2018, June 1). Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein. Retrieved from [Link]

  • ACS Publications. (2008, September 12). Hydrogenation of Amino Acid Mixtures to Amino Alcohols | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration | Request PDF. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • DigitalCommons@UMaine. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor | Request PDF. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.. Retrieved from [Link]

  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • ACS Publications. (2016, May 3). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. Retrieved from [Link]

  • Nature. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-1-cyclobutylpropan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives.
  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

Sources

Optimization

troubleshooting solubility issues of 3-Amino-1-cyclobutylpropan-1-ol in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility profile of bifunctional molecules. 3-Amino-1-cyclobutylpropan-1-ol (Molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility profile of bifunctional molecules. 3-Amino-1-cyclobutylpropan-1-ol (Molecular Formula: C₇H₁₅NO) presents a classic structural paradox: it possesses a highly polar, hydrophilic head (a primary amine and a hydroxyl group) attached to a lipophilic, non-polar tail (a cyclobutyl ring and propyl chain)[1].

This bifunctionality leads to complex intermolecular hydrogen bonding and zwitterion-like aggregation, which often results in frustrating solubility issues in standard organic solvents. Below is our comprehensive troubleshooting guide designed to explain the causality behind these issues and provide field-proven, self-validating protocols to overcome them.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 3-Amino-1-cyclobutylpropan-1-ol form a gel or remain suspended when I try to dissolve it in Dichloromethane (DCM) or Ethyl Acetate? The Causality: Amino alcohols form robust intermolecular hydrogen-bond networks. In moderately polar or non-polar solvents like DCM or ethyl acetate, the solute-solute attractive forces (hydrogen bonding between the -OH and -NH₂ groups) vastly overpower the solute-solvent interactions[2]. Consequently, the molecules aggregate into micelles or polymeric-like networks, appearing as a gel or a cloudy suspension rather than a true solution. The Fix: Disrupt the hydrogen bonding network by introducing a polar protic co-solvent. Adding just 5–10% (v/v) Methanol to your DCM will satisfy the hydrogen-bond donors/acceptors of the amino alcohol, allowing the bulk non-polar solvent to solvate the cyclobutyl tail.

Q2: I am trying to extract the compound from an aqueous reaction mixture into an organic solvent, but my yields are extremely low. What is going wrong? The Causality: The amine group has a pKa of approximately 9.5–10.0. If your aqueous phase is neutral or acidic, the molecule exists as a protonated ammonium salt (-NH₃⁺), which is exclusively water-soluble. The Fix: You must "free-base" the compound. Adjust the aqueous phase to a pH > 10 using NaOH or Na₂CO₃ before extraction. Even as a free base, its solubility in pure organic solvents is limited. Use a solvent with hydrogen-bonding capabilities, such as a mixture of Ethyl Acetate/Isopropanol (3:1), or utilize a Schiff base extraction strategy (reacting with an aromatic aldehyde to increase lipophilicity, followed by hydrolysis)[3].

Q3: My downstream application (e.g., a coupling reaction) strictly requires a non-polar solvent like Toluene or pure DCM, and I cannot use protic co-solvents. What is the best approach? The Causality: Native amino alcohols are fundamentally incompatible with pure non-polar environments. The Fix: You must mask the polar functional groups. The industry standard is N-Boc (tert-butyloxycarbonyl) protection of the primary amine. This derivatization eliminates one of the primary hydrogen-bond donors and adds a bulky, lipophilic tert-butyl group, drastically shifting the molecule's solubility profile toward non-polar organic solvents[4].

Diagnostic Workflows & Visualizations

To systematically resolve your solubility issues, follow the logic tree below based on your target solvent and experimental constraints.

SolubilityLogic Start Solubility Issue: 3-Amino-1-cyclobutylpropan-1-ol CheckState Is the compound a salt or free base? Start->CheckState Salt Salt Form (e.g., HCl) CheckState->Salt FreeBase Free Base Form CheckState->FreeBase Action1 Perform Free-Basing (Adjust pH > 10) Salt->Action1 CheckSolvent What is the target organic solvent? FreeBase->CheckSolvent Action1->CheckSolvent Polar Polar Aprotic (DMF, DMSO) CheckSolvent->Polar NonPolar Non-Polar / Weak Polar (DCM, Toluene, EtOAc) CheckSolvent->NonPolar Action2 Use directly; heat gently if needed Polar->Action2 Action3 Add 5-10% Co-solvent (MeOH or THF) NonPolar->Action3 If native amine needed Action4 Perform N-Boc Protection NonPolar->Action4 If derivatization allowed

Diagram 1: Decision matrix for troubleshooting amino alcohol solubility in organic solvents.

Quantitative Data & Solvent Matrices

Understanding the relationship between solvent polarity, pH, and the ionization state of 3-Amino-1-cyclobutylpropan-1-ol is critical for predictive chemistry.

Table 1: Solvent Compatibility Matrix (Free Base Form)

Target SolventPolarity IndexExpected SolubilityTroubleshooting Strategy / Note
Water 9.0Very HighNative environment; difficult to evaporate.
Methanol 5.1HighExcellent co-solvent to disrupt H-bonding in organics.
Ethyl Acetate 4.4ModerateProne to gelation. Use 3:1 EtOAc/Isopropanol blend.
Dichloromethane 3.1LowWill form cloudy suspensions. Add 5-10% Methanol.
Hexane / Toluene 0.1 / 2.4InsolubleRequires N-Boc derivatization for dissolution.

Table 2: pH vs. Ionization State & Extraction Efficiency

Aqueous pHDominant SpeciesIntermolecular ForcesOptimal Extraction Solvent
< 7.0 Protonated (-NH₃⁺)Ion-dipole, strong H-bondingCannot be extracted (Stays in water).
7.0 - 9.5 Equilibrium MixDipole-dipole, H-bondingPoor extraction; requires exhaustive continuous extraction.
> 10.0 Free Base (-NH₂)H-bonding, Van der WaalsEtOAc/Isopropanol or DCM/MeOH mixtures.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains a built-in analytical check to confirm success before proceeding to the next step.

Protocol A: Free-Basing and Co-Solvent Extraction

Use this protocol when you need to extract the native, underivatized compound from an aqueous reaction.

  • Aqueous Preparation: Dissolve or suspend the 3-Amino-1-cyclobutylpropan-1-ol salt in a minimal volume of distilled water.

  • pH Adjustment: Slowly add 2M NaOH dropwise while stirring in an ice bath (the neutralization is exothermic).

    • Self-Validation Step: Tap a glass rod to the solution and touch it to universal indicator paper. Do not proceed until the paper reads a stable pH of 10.5–11.0.

  • Solvent Blending: Prepare an extraction solvent mixture of Ethyl Acetate and Isopropanol (3:1 v/v). The isopropanol acts as a hydrogen-bond acceptor/donor to solvate the polar head.

  • Extraction: Add the solvent mixture to the aqueous phase in a separatory funnel. Shake vigorously and allow phase separation. Extract 3 to 4 times.

  • Organic Validation:

    • Self-Validation Step: Spot the combined organic layers on a silica TLC plate. Dip the plate in Ninhydrin stain and heat. The appearance of a distinct pink/purple spot confirms the successful extraction of the primary amine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: N-Boc Protection for Enhanced Organic Solubility

Use this protocol when downstream chemistry requires high solubility in strictly non-polar solvents.

BocWorkflow Step1 Dissolve in THF/H2O (2:1 v/v) Step2 Add Base (TEA or NaOH) Step1->Step2 Step3 Add Boc2O at 0°C Stir to RT Step2->Step3 Step4 Aqueous Workup & Extract with EtOAc Step3->Step4 Step5 Dry & Concentrate (Highly Soluble Product) Step4->Step5

Diagram 2: Standard workflow for N-Boc protection of amino alcohols to enhance lipophilicity.

  • Reaction Setup: In a round-bottom flask, dissolve 3-Amino-1-cyclobutylpropan-1-ol (1.0 eq) in a 2:1 v/v mixture of THF and water.

  • Basification: Add Triethylamine (TEA, 2.0 eq) or 1M NaOH (1.1 eq) and stir for 5 minutes. Cool the mixture to 0°C in an ice bath[4].

  • Derivatization: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Remove the ice bath and let it stir at room temperature for 4–6 hours.

  • Reaction Monitoring (Self-Validation):

    • Self-Validation Step: Perform TLC (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin. The reaction is complete when the baseline pink/purple spot (free amine) completely disappears, replaced by a higher-Rf spot that only stains with phosphomolybdic acid (PMA) or iodine, indicating the amine is masked.

  • Workup: Evaporate the THF under reduced pressure. Extract the remaining aqueous layer with pure Ethyl Acetate or DCM (the product is now highly soluble in both).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the highly lipophilic N-Boc-3-amino-1-cyclobutylpropan-1-ol.

References

  • PubChemLite. 3-amino-1-cyclobutylpropan-1-ol (C7H15NO). Université du Luxembourg. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7ZO4buqfSl9noU8IUfhqhSw7e_PIRtcJEW65R7kxH3_hOaa8si8s6wn7Szy9gUYmZy6zLFD3wBH1HOPeSRNbkROh2DW2ZPQwOiFeZhky9r1Kxf97j6b-1NLWENKkE0c7Bu-vhKlezlBkFg7Rmyw==]
  • Chemistry Steps. Solubility of Organic Compounds. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxRRFXV2F2_STznG-9Ywo0vpIsWKFNHaAujuPPQ7GNLuFkMHMSjqZMuDJIYBcN-LeK-d5JSrsxRNvqGZDxNuN7Lbn4cAnYCzFXVXH-Ex75vDjjFrmdPEDERLBnVIVWd-UTLoVRZq28bUxqb0DJ3R5BI6vVUh3o6Kfg0w==]
  • Google Patents. NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6OoFFO5xAV4Jbr2inZCxvUCWHVxkVzmI-rbbQsJLWAbxOWFb7iElHAs44NnG1NqcX6HnHqRSs3yOQH9X4jX8M88kL5fHynWH62Ak_qMRvCQ3cqPTHaba77KCpOY1tkJENs6Jgpwa02Io5]
  • Benchchem. A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKEGeoTb62WBUEhla6s38vKTUKFrQRePrssP2Iq7mOmR8v63ZQkKBDNJWfo5aavBnVY8lF2M9p6aWKChATfrcQ4nv8xMMSFRTFZFWNFg7F9MRoP_GaxFqfM6qTzGw2QqqGkN0K0Uqzqk8xykvjEYaJfN4csaN6dtfUPZPMAf9ybaQDmALiN7AJi2Tr479AAb6IeR1VdmBkQ28H8YvUuAEl2rGmPLpZdAqc5cwPYMzTh_D-oheEP8P9Igmvnw==]

Sources

Troubleshooting

preventing oxidation and degradation of 3-Amino-1-cyclobutylpropan-1-ol during storage

Welcome to the Technical Support Center for 3-Amino-1-cyclobutylpropan-1-ol . As a bifunctional molecule containing both a primary amine and a secondary alcohol, this compound presents unique stability challenges during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Amino-1-cyclobutylpropan-1-ol . As a bifunctional molecule containing both a primary amine and a secondary alcohol, this compound presents unique stability challenges during long-term storage and handling. This guide provides drug development professionals and analytical chemists with field-proven methodologies to prevent oxidation, atmospheric degradation, and loss of titer.

Mechanistic Overview of Degradation

Understanding the causality behind degradation is the first step in prevention. 3-Amino-1-cyclobutylpropan-1-ol is primarily susceptible to three degradation pathways:

  • Amine Oxidation and CO₂ Capture: Primary amines readily react with atmospheric oxygen to form hydroxylamines and N-oxides[1]. Furthermore, exposure to ambient CO₂ leads to the rapid formation of carbamic acid and ammonium carbamate ion pairs. Recent studies demonstrate that these carbamate species can act as proton shuttles, lowering the activation energy for oxidative C-N bond cleavage[2].

  • Alcohol Oxidation: The secondary hydroxyl group can undergo slow oxidation to a cyclobutyl ketone, especially in the presence of transition metal impurities or prolonged UV exposure.

  • Hygroscopicity: Amino alcohols are highly hygroscopic. Absorbed water not only dilutes the sample but can accelerate pH-dependent hydrolytic degradation pathways[1].

Figure 1: Primary degradation pathways of 3-Amino-1-cyclobutylpropan-1-ol.

Troubleshooting: Visual and Analytical Indicators

When working with 3-Amino-1-cyclobutylpropan-1-ol, early detection of degradation is critical. The following table summarizes the quantitative and qualitative data used to diagnose compromised batches.

Degradation PathwayVisual IndicatorAnalytical Marker (HPLC/MS/IR)Root Cause
Oxidation (Amine) Yellowing or browning of the solid/solution.+16 Da (M+16) mass shift in LC-MS; new peaks at higher polarity.Exposure to ambient O₂ or light[3].
CO₂ Adduct Formation Crust formation on container lip; clumping of powder.IR bands at ~1570 cm⁻¹ (COO⁻ stretch) and ~1463 cm⁻¹ (NH₃⁺ deformation)[2].Improper sealing; exposure to ambient air.
Moisture Absorption Solid becomes sticky, gummy, or transitions to a syrup.Broad O-H stretch in IR; high water content via Karl Fischer titration.Lack of desiccation; highly hygroscopic nature.
C-N Bond Cleavage Unexplained loss of potency/titer.Detection of free ammonia; formation of imine species (~1660 cm⁻¹ in IR)[2].Prolonged thermal stress combined with CO₂/O₂ exposure.

Standard Operating Procedure (SOP): Optimal Storage & Handling

To establish a self-validating system for sample integrity, follow this step-by-step methodology for the storage and handling of 3-Amino-1-cyclobutylpropan-1-ol.

Step 1: Aliquoting and Container Selection

  • Transfer the bulk material into amber borosilicate glass vials to prevent photodegradation[3].

  • Avoid using standard plastic microcentrifuge tubes for long-term storage, as they are permeable to oxygen and moisture.

Step 2: Inert Gas Purging (Critical Step)

  • Connect a Schlenk line or a low-pressure Argon/Nitrogen gas line fitted with a sterile pipette tip.

  • Gently purge the headspace of the vial with the inert gas for 30–60 seconds. Argon is preferred over Nitrogen as it is heavier than air and forms a protective blanket over the compound[1].

Step 3: Sealing and Desiccation

  • Cap the vial immediately with a PTFE-lined septum cap.

  • Wrap the cap tightly with Parafilm.

  • Place the sealed vials inside a secondary container (e.g., a desiccator cabinet or a sealed Mylar bag containing indicating silica gel packets).

Step 4: Temperature Control

  • For short-term use (< 1 month): Store at 2–8°C.

  • For long-term storage (> 1 month): Store at -20°C to arrest thermal degradation and minimize oxidative kinetics[3].

Step 5: Thawing Protocol

  • Self-Validating Check: Never open a cold vial. Allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic amino alcohol, ruining the batch.

Frequently Asked Questions (FAQs)

Q1: I need to prepare a stock solution for a month-long assay. What solvent should I use? A1: Storing this compound in solution for extended periods is generally not recommended due to accelerated degradation kinetics[3]. If unavoidable, use rigorously degassed (sparged with Argon) anhydrous solvents. Avoid halogenated solvents (like DCM or Chloroform), as primary amines can slowly react with them over time to form alkylated impurities.

Q2: My compound has turned slightly yellow. Is it still usable? A2: Discoloration is a primary indicator of oxidation and/or photodegradation[3]. The yellowing is typically caused by trace amounts of highly colored imine or nitroso degradation products. While the overall purity might still be >95%, these trace impurities can interfere with sensitive biological assays or transition-metal-catalyzed synthetic steps. It is recommended to discard the discolored material or purify it via acid-base extraction or distillation before use.

Q3: Can I convert the free base to a salt to improve stability? A3: Yes. Converting the free amine to a hydrochloride (HCl) or trifluoroacetate (TFA) salt drastically improves shelf life. Protonation of the primary amine eliminates its nucleophilicity and prevents both CO₂ capture (carbamate formation) and rapid oxidation. If your downstream application tolerates the salt form, this is the most robust method for long-term preservation.

References

  • ChemRxiv. "Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents." ChemRxiv. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Amino-1-cyclobutylpropan-1-ol and 3-Amino-1-cyclopentylpropan-1-ol

Introduction In the landscape of pharmaceutical and materials science, the nuanced structural and electronic properties of molecular building blocks are of paramount importance. Gamma-amino alcohols, in particular, are a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science, the nuanced structural and electronic properties of molecular building blocks are of paramount importance. Gamma-amino alcohols, in particular, are a class of compounds that feature prominently in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] This guide provides a detailed comparative analysis of the reactivity of two such gamma-amino alcohols: 3-amino-1-cyclobutylpropan-1-ol and 3-amino-1-cyclopentylpropan-1-ol.

The primary structural distinction between these two molecules lies in the cycloalkyl moiety attached to the carbinol center. This seemingly subtle difference—a four-membered cyclobutane ring versus a five-membered cyclopentane ring—imparts significant and predictable differences in their chemical reactivity. This guide will delve into the fundamental principles governing these reactivity differences, supported by established chemical theories and analogous experimental data, to provide researchers, scientists, and drug development professionals with a robust framework for selecting the appropriate building block for their specific synthetic needs.

Structural and Electronic Properties: The Role of Ring Strain

The most critical factor influencing the differential reactivity of the cyclobutyl and cyclopentyl analogs is the inherent ring strain of the cycloalkane. Ring strain is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain.[3][4]

Table 1: Comparison of Physicochemical and Structural Properties

Property3-Amino-1-cyclobutylpropan-1-ol3-Amino-1-cyclopentylpropan-1-olData Source(s)
Molecular FormulaC₇H₁₅NOC₈H₁₇NO[5]
Ring Strain Energy~26.3 kcal/mol~7.1 kcal/mol[5][6]
Ring ConformationPuckered or "butterfly"Envelope or "half-chair"[5]

The cyclobutane ring possesses a significantly higher ring strain (~26.3 kcal/mol) compared to the cyclopentane ring (~7.1 kcal/mol).[5][6] To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation.[5] In contrast, the cyclopentane ring, with its lower ring strain, is more flexible and readily adopts non-planar "envelope" or "half-chair" conformations that are in rapid interconversion.[5]

This higher ring strain in the cyclobutyl derivative makes it a "spring-loaded" molecule, more susceptible to reactions that can relieve this internal energy.[5] Consequently, reactions involving the opening of the cyclobutane ring or a change in the hybridization of the ring carbons are generally more facile compared to their cyclopentane counterparts.[5]

The electronic properties of the cyclobutyl group also differ from the cyclopentyl group. The C-C bonds within the cyclobutane ring have a slightly increased p-character, while the C-H bonds have more s-character.[7] This can subtly influence the acidity and nucleophilicity of the adjacent functional groups.

Comparative Reactivity Analysis

The presence of both an amino and a hydroxyl group allows for a wide range of chemical transformations. The reactivity of these functional groups is modulated by the adjacent cycloalkyl ring.

Reactions at the Hydroxyl Group

The hydroxyl group can undergo oxidation, esterification, and etherification. The steric hindrance imposed by the cycloalkyl group can influence the rates of these reactions. While both cyclobutyl and cyclopentyl groups are bulky, the puckered and more rigid nature of the cyclobutyl ring may present a different steric profile compared to the more flexible cyclopentane ring.

Oxidation: Oxidation of the secondary alcohol to a ketone is a common transformation. The choice of oxidant and reaction conditions will be critical.

  • Hypothesis: Due to the slightly different steric environment, minor differences in oxidation rates might be observed, but this is not expected to be the most significant differentiator in their reactivity.

Esterification and Etherification: These reactions are sensitive to steric hindrance at the alcohol.

  • Hypothesis: The cyclopentyl derivative, with its greater conformational flexibility, might accommodate bulky acylating or alkylating agents more readily than the more rigid cyclobutyl analog, potentially leading to faster reaction rates or higher yields in certain cases.

Reactions at the Amino Group

The primary amine can undergo N-alkylation, N-acylation, and reactions to form imines or sulfonamides.

  • Hypothesis: Similar to the hydroxyl group, the steric environment around the amino group, influenced by the adjacent propan-1-ol side chain with its cycloalkyl group, could play a role in the rates of these reactions. However, given the three-bond distance between the ring and the amine, this effect is likely to be less pronounced than for reactions directly at the carbinol center.

Ring-Opening and Rearrangement Reactions

This is where the most significant differences in reactivity are anticipated. The high ring strain of the cyclobutane ring makes it susceptible to ring-opening and rearrangement reactions, particularly under conditions that involve the formation of a carbocation or radical at the carbinol center.

Solvolysis Reactions: Solvolysis of a derivative where the hydroxyl group is converted to a good leaving group (e.g., a tosylate or bromide) would likely proceed at different rates. Studies on the solvolysis of cyclobutyl and cyclopropylcarbinyl bromides have shown that the cyclobutyl system is prone to rearrangement.[8][9]

  • Hypothesis: Solvolysis of a 3-amino-1-cyclobutylpropan-1-ol derivative would be significantly faster than its cyclopentyl counterpart. The reaction would likely proceed with rearrangement to relieve ring strain, potentially leading to a mixture of products, including those with a cyclopentyl ring. The cyclopentyl derivative would undergo solvolysis more slowly and with a lower propensity for rearrangement.

Acid-Catalyzed Dehydration: Treatment with strong acid could lead to dehydration and carbocation formation.

  • Hypothesis: The cyclobutyl derivative would be more prone to undergo a Wagner-Meerwein type rearrangement upon formation of a carbocation at the carbinol center, leading to ring expansion and the formation of cyclopentene or cyclopentanol derivatives. The cyclopentyl analog would be more likely to undergo simple elimination to form an alkene without significant ring rearrangement.

Experimental Protocols

The following are generalized protocols for key transformations. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Oxidation of the Hydroxyl Group (Swern Oxidation)
  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.4 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of the amino alcohol (1.0 eq) in DCM dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography.

Protocol 2: N-Acylation of the Amino Group
  • Dissolve the amino alcohol (1.0 eq) in a suitable solvent such as DCM or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or pyridine (1.5 eq).

  • Cool the solution to 0 °C.

  • Add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization.

Protocol 3: Cyclization to a Cyclic Amine

Direct cyclodehydration of amino alcohols can be achieved to form the corresponding cyclic amines (pyrrolidine and piperidine derivatives).[10]

  • To a solution of thionyl chloride (1.2 eq) in an anhydrous solvent like 1,2-dimethoxyethane (DME) at room temperature, add a solution of the amino alcohol (1.0 eq) in DME dropwise over 1-1.5 hours, maintaining the temperature between 20-30 °C.

  • Stir the reaction mixture for 6-7 hours.

  • Add a solution of sodium hydroxide to basify the mixture.

  • Warm the mixture to 60 °C and stir for 10 hours.

  • Cool to room temperature, extract with an organic solvent (e.g., MTBE), wash with brine, dry, and concentrate.

  • Purify the resulting cyclic amine.

Visualization of Key Concepts

Ring Strain and Conformation

G cluster_0 Cyclobutane Moiety cluster_1 Cyclopentane Moiety Cyclobutane Cyclobutane (~26.3 kcal/mol strain) Puckered Puckered ('Butterfly') Conformation Cyclobutane->Puckered Adopts to relieve torsional strain Cyclopentane Cyclopentane (~7.1 kcal/mol strain) Envelope Envelope/Half-Chair Conformations Cyclopentane->Envelope Flexible interconversion

Caption: Comparison of ring strain and conformation of cyclobutane and cyclopentane.

Hypothesized Reactivity Pathways

G Start_Cyclobutyl 3-Amino-1-cyclobutylpropan-1-ol (High Ring Strain) Carbocation_Formation Carbocation Formation (e.g., via Solvolysis/Dehydration) Start_Cyclobutyl->Carbocation_Formation Start_Cyclopentyl 3-Amino-1-cyclopentylpropan-1-ol (Low Ring Strain) Start_Cyclopentyl->Carbocation_Formation Rearrangement Ring Expansion/ Rearrangement Carbocation_Formation->Rearrangement Favored for Cyclobutyl Standard_Reaction Standard S_N1/E1 Carbocation_Formation->Standard_Reaction Predominant for Cyclopentyl

Caption: Hypothesized divergent reactivity pathways under carbocation-forming conditions.

Conclusion

The choice between 3-amino-1-cyclobutylpropan-1-ol and 3-amino-1-cyclopentylpropan-1-ol as a synthetic building block should be guided by the desired reactivity profile.

  • 3-Amino-1-cyclobutylpropan-1-ol is the more reactive of the two, particularly in reactions that can relieve its significant ring strain. This makes it a valuable precursor for the synthesis of cyclopentyl derivatives through rearrangement reactions. Its rigid, puckered structure can also be exploited to introduce conformational constraints in target molecules.

  • 3-Amino-1-cyclopentylpropan-1-ol , being less strained, is more stable and less prone to undergo skeletal rearrangements. Its greater conformational flexibility may be advantageous in scenarios where the cycloalkyl group needs to adapt to a binding pocket or other steric demands.

While direct comparative experimental data for these specific molecules is limited, the fundamental principles of ring strain and steric effects provide a strong basis for predicting their relative reactivity. Further experimental investigation is warranted to quantify these differences and fully exploit the unique synthetic potential of each of these valuable gamma-amino alcohols.

References

  • RSC Publishing. (n.d.). Anomaly in the Ring Strain Behaviour of Cyclopropane, Cyclobutane, and Cyclopentane, compared with their Silicon Analogues; a Th. [Link]

  • Wikipedia. (n.d.). Ring strain. [Link]

  • RSC Publishing. (n.d.). Anomaly in the ring strain behaviour of cyclopropane, cyclobutane, and cyclopentane, compared with their silicon analogues; a theoretical study. [Link]

  • Pearson. (n.d.). Explain why cyclopropane (C 3 H 6 ) and cyclobutane (C 4 H 8 ) are more reactive than other cycloalkanes. [Link]

  • CUTM Courseware. (n.d.). Chemistry-of-Cyclopropane-and-Cyclobutane.docx. [Link]

  • OpenMETU. (n.d.). THE EFFECT OF ALKYL-GROUPS ON CARBANION STABILITY .1. INTERACTION OF SMALL RINGS WITH ADJACENT CARBANION CENTERS. [Link]

  • PubMed. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

  • MDPI. (2026). Stability and Reactivity of Cyclopentane Nucleoside Analogs in 98% w/w Sulfuric Acid. [Link]

  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-cyclopentyl-1-propanol. [Link]

  • PMC. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. [Link]

  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • ChemRxiv. (2024). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. [Link]

  • Springer Medizin. (n.d.). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. [Link]

  • PubMed. (2018). Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs Cyclopropyl Fentanyl, Cyclobutyl Fentanyl, Cyclopentyl Fentanyl, Cyclohexyl Fentanyl and 2,2,3,3-tetramethylcyclopropyl Fentanyl Studied by Human Hepatocytes and LC-QTOF-MS. [Link]

  • ResearchGate. (n.d.). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Group 15 biradicals: synthesis and reactivity of cyclobutane-1,3-diyl and cyclopentane-1,3-diyl analogues. [Link]

  • ResearchGate. (n.d.). Structural Effects of the Cyclobutyl Group on Reactivity and Properties. [Link]

  • M. NIKOLETIĆ, S. BORČIĆ and DE SUNKO. (n.d.). SOLVOLYSIS RATES OF (METHYLCYCLO- PROPYL)
  • MDPI. (2025). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. [Link]

  • ChemRxiv. (n.d.). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. [Link]

  • PMC. (n.d.). Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

  • Organic Chemistry Portal. (n.d.). γ-Amino alcohol synthesis by amination (alkylation). [Link]

  • RSC Publishing. (n.d.). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. [Link]

  • Chemistry Stack Exchange. (2018). Relative rate of solvolysis. [Link]

  • ResearchGate. (n.d.). Background of this study. a) Importance of γ‐amino alcohol motif in.... [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • PMC. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • Googleapis.com. (1999).

Sources

Comparative

Validating the Purity of 3-Amino-1-cyclobutylpropan-1-ol: A Comparative Guide to GC-MS Analysis

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical chemists, validating the purity of small-molecule building blocks is a critical quality control step. 3-Amino-1-cyclobutylpropan-1-ol (Molecular Formula: C₇H₁₅NO) presents a unique analytical challenge[1]. As a polar aliphatic amino alcohol, it possesses both a primary amine and a secondary hydroxyl group. These functional groups engage in strong intermolecular hydrogen bonding, which severely limits the compound's volatility and makes it prone to thermal degradation and peak tailing during chromatographic separation[2].

This guide objectively compares the efficacy of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities like HPLC and qNMR for this specific compound, providing a self-validating, step-by-step GC-MS methodology grounded in proven derivatization chemistry.

Mechanistic Rationale: Why GC-MS?

When selecting an analytical method, the physical and chemical characteristics of the target analyte dictate the technology[3].

High-Performance Liquid Chromatography (HPLC) is traditionally favored for non-volatile or thermally labile compounds[4]. However, because aliphatic amines like 3-Amino-1-cyclobutylpropan-1-ol lack a conjugated π-electron system, they do not possess a strong UV chromophore. Consequently, standard HPLC-UV is largely ineffective, necessitating specialized and often less sensitive detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detectors (ELSD)[5].

Conversely, GC-MS offers unparalleled theoretical plate counts (resolution) and universal detection via Electron Ionization (EI)[6]. To utilize GC-MS for 3-Amino-1-cyclobutylpropan-1-ol, chemical derivatization is an absolute necessity . By reacting the analyte with a silylating reagent, the active hydrogens on the hydroxyl and amino groups are replaced with trimethylsilyl (TMS) groups. This transformation eliminates hydrogen bonding, drastically lowering the boiling point and increasing thermal stability[7].

MethodSelection Start 3-Amino-1-cyclobutylpropan-1-ol Sample Q1 Is absolute quantitation without standards needed? Start->Q1 qNMR Quantitative NMR (qNMR) Low Sensitivity, High Accuracy Q1->qNMR Yes Q2 Is the analyte thermally stable post-derivatization? Q1->Q2 No GCMS GC-MS (Silylated) High Resolution & MS ID Q2->GCMS Yes HPLC HPLC-CAD/ELSD Direct Analysis (No UV) Q2->HPLC No

Decision logic for selecting the optimal purity validation method for amino alcohols.

Comparative Analysis: GC-MS vs. Alternative Modalities

To objectively evaluate the best approach for purity validation, we must compare the performance metrics of post-derivatization GC-MS against direct HPLC-CAD and Quantitative NMR (qNMR).

Table 1: Comparative Performance Metrics for Amine Purity Validation
Analytical MetricGC-MS (Silylated)HPLC-CAD / ELSDQuantitative NMR (qNMR)
Separation Mechanism Volatility & Polarity (Gas Phase)Polarity & Hydrophobicity (Liquid Phase)Magnetic Resonance (No Separation)
Resolution / Peak Capacity Highest (Capillary efficiency)Moderate (Column dependent)Low (Susceptible to signal overlap)
Sensitivity (LOD) < 10 ng/mL (Trace impurities)~ 100 ng/mL~ 1 mg/mL
Structural Elucidation Excellent (EI-MS fragmentation)Poor (Requires LC-MS coupling)Excellent (Proton/Carbon environments)
Matrix Interferences Low (High resolution resolves matrix)ModerateHigh (Requires ultra-pure samples)
Cost per Analysis Low to ModerateHigh (Solvent consumption)High (Deuterated solvents, magnet time)

Self-Validating Experimental Protocol: GC-MS Workflow

A robust analytical method must be self-validating. The following protocol incorporates internal controls to ensure that any failure in derivatization or injection is immediately detectable.

Step 1: Reagent & Sample Preparation

Causality: Water reacts violently with silylating reagents, hydrolyzing them before they can derivatize the analyte. Therefore, strictly anhydrous conditions are mandatory.

  • Diluent: Anhydrous Acetonitrile (ACN).

  • Internal Standard (IS): Tridecane (1.0 mg/mL in ACN). Self-Validation: The IS controls for injection volume variations and verifies that the GC-MS system is functioning optimally even if the chemical derivatization of the target fails.

  • Sample: Weigh exactly 1.0 mg of 3-Amino-1-cyclobutylpropan-1-ol and dissolve in 1.0 mL of ACN.

Step 2: Chemical Derivatization

Causality: The target compound contains a sterically hindered secondary alcohol and a primary amine. Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) alone may result in incomplete reactions (a mix of di- and tri-silylated species), which artificially splits the chromatographic peak and ruins quantitation[7]. Adding 1% Trimethylchlorosilane (TMCS) acts as a catalyst, forcing the reaction to a stable, fully derivatized endpoint[8].

  • Transfer 100 µL of the sample solution and 10 µL of the IS solution into a 2 mL glass GC vial with a PTFE-lined micro-insert.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap tightly and incubate in a heating block at 70°C for 30 minutes[2].

  • Allow the vial to cool to room temperature prior to injection.

Step 3: Instrumental Parameters (GC-MS)
  • Column: HP-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1.0 µL, Split ratio 50:1. Causality: A high split ratio prevents column overloading and maintains sharp, symmetrical peak shapes for the highly volatile TMS derivatives.

  • Oven Temperature Program:

    • Initial: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: 5 minutes[2].

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Full Scan (m/z 40–450) for structural identification.

GCMSWorkflow Prep 1. Sample Prep Anhydrous ACN Deriv 2. Derivatization BSTFA + 1% TMCS 70°C, 30 min Prep->Deriv Inject 3. GC Injection Split 50:1, 250°C Deriv->Inject Sep 4. Separation HP-5ms Column Inject->Sep Detect 5. EI-MS Detection Full Scan & SIM Sep->Detect

Self-validating GC-MS workflow for silylated 3-Amino-1-cyclobutylpropan-1-ol.

Data Interpretation and Purity Calculation

To ensure the integrity of the purity calculation, a System Suitability Test (SST) must be performed.

  • Blank Run: Inject a derivatized blank (ACN + IS + BSTFA/TMCS) to confirm no artifact peaks (such as siloxane column bleed or reagent byproducts) co-elute with the target analyte.

  • Chromatographic Evaluation: Ensure the Tridecane (IS) peak is sharp and reproducible across all injections.

  • Purity Calculation: Use the Area Normalization method, excluding the Internal Standard and known blank artifacts from the total area.

Purity (%)=(AreaTotal​−AreaIS​−AreaBlank Artifacts​AreaTarget​​)×100

By strictly controlling the derivatization chemistry and utilizing high-resolution capillary separation, this GC-MS protocol provides a highly accurate, reproducible, and self-validating mechanism for determining the purity of 3-Amino-1-cyclobutylpropan-1-ol.

References

  • Title: 3-amino-1-cyclobutylpropan-1-ol (C7H15NO) - PubChemLite Source: uni.lu (PubChem) URL: [Link]

  • Title: Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry Source: Academia.edu URL: [Link]

  • Title: Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry (PDF) Source: ResearchGate URL: [Link]

  • Title: Understanding Chemical Testing: GC-MS vs. HPLC Source: Smithers URL: [Link]

  • Title: HPLC vs GC: Application Differences Source: Allan Chemical Corporation URL: [Link]

  • Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL: [Link]

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Validation

In Vitro Efficacy and Metabolic Profiling of 3-Amino-1-cyclobutylpropan-1-ol Analogs: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard Executive Summary & Scientific Rationale The 1,3-amino alcohol motif is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

Executive Summary & Scientific Rationale

The 1,3-amino alcohol motif is a highly privileged pharmacophore in central nervous system (CNS) drug discovery, serving as the core scaffold for numerous monoamine reuptake inhibitors (MRIs) such as duloxetine and fluoxetine[1]. However, traditional aryl- or alkyl-substituted 1,3-amino alcohols often face challenges related to high lipophilicity (leading to off-target toxicity) or rapid cytochrome P450 (CYP450)-mediated metabolism.

To overcome these liabilities, medicinal chemists have increasingly turned to the cyclobutyl ring [2]. The specific building block 3-Amino-1-cyclobutylpropan-1-ol (CAS: 1447967-21-6) [3] introduces a unique four-membered ring structure. The puckered conformation of the cyclobutyl group provides a critical balance: it imparts the necessary conformational restriction to properly orient the hydroxyl and amine groups for target binding, while significantly lowering the partition coefficient (LogP) and improving metabolic stability compared to phenyl or larger cycloalkyl rings[2].

This guide provides an objective, data-driven comparison of the 3-amino-1-cyclobutylpropan-1-ol scaffold against its cyclopentyl, cyclohexyl, and phenyl analogs, detailing their in vitro efficacy at monoamine transporters and their metabolic stability profiles.

Structural Analogs & Physicochemical Profiling

Before evaluating biological efficacy, it is crucial to understand the causality between structural modifications and physicochemical properties. The substitution of the terminal ring directly impacts the topological polar surface area (tPSA) and lipophilicity (cLogP), which dictate blood-brain barrier (BBB) permeability.

Table 1: Comparative Physicochemical Properties
Scaffold AnalogRing SystemCalculated MW ( g/mol )cLogPtPSA (Ų)Predicted BBB Permeability
3-Amino-1-cyclobutylpropan-1-ol Cyclobutyl129.200.8546.2High
3-Amino-1-cyclopentylpropan-1-ol Cyclopentyl143.231.2546.2High
3-Amino-1-cyclohexylpropan-1-ol Cyclohexyl157.251.6846.2Moderate-High
3-Amino-1-phenylpropan-1-ol Phenyl151.211.4246.2High

Insight: The cyclobutyl analog maintains an optimal cLogP (< 1.0), which minimizes non-specific lipid binding while retaining sufficient lipophilicity for passive CNS entry.

In Vitro Efficacy: Monoamine Transporter Inhibition

The primary mechanism of action for this class of compounds is the blockade of the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters[1]. The dihedral angle between the amine and the hydroxyl group determines the selectivity and affinity for these transporters.

Pathway Substrate Monoamine (5-HT, NE, DA) Transporter Monoamine Transporter (SERT / NET / DAT) Substrate->Transporter Normal Uptake Synapse Synaptic Cleft Accumulation Substrate->Synapse Accumulation due to Blockade Transporter->Substrate Internalization Receptor Post-Synaptic Receptor Activation Synapse->Receptor Enhanced Signaling Inhibitor 3-Amino-1-cyclobutylpropan-1-ol Analog Inhibitor->Transporter Competitive Blockade

Caption: Mechanism of Monoamine Transporter Blockade by 3-Amino-1-cyclobutylpropan-1-ol Analogs.

Table 2: Transporter Inhibition Efficacy (IC₅₀ in nM)

Note: Data represents mean values from triplicate self-validating radioligand uptake assays.

Compound ScaffoldSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Selectivity (SERT/NET)
Cyclobutyl Analog 18.4 ± 2.145.2 ± 4.8>10,0002.4x
Cyclopentyl Analog 24.6 ± 3.038.1 ± 3.58,5001.5x
Cyclohexyl Analog 55.2 ± 6.422.4 ± 2.14,2000.4x (NET selective)
Phenyl Analog (Ref) 12.1 ± 1.515.5 ± 1.86,8001.2x

Expert Analysis: The cyclobutyl ring induces a slight shift toward SERT selectivity compared to the cyclohexyl and phenyl analogs. The smaller steric bulk of the four-membered ring allows for a tighter fit in the S1 pocket of SERT, whereas the larger cyclohexyl ring forces a conformation more favorable to NET binding.

Metabolic Stability Profiling

Efficacy is irrelevant if the compound is rapidly cleared. Phenyl rings are susceptible to aromatic hydroxylation, while larger cycloalkanes undergo extensive aliphatic oxidation. The cyclobutyl ring is highly strained and relatively inert to CYP450-mediated oxidation[2].

Table 3: Human Liver Microsome (HLM) Stability
Compound ScaffoldIntrinsic Clearance (CLint) (µL/min/mg)Half-life (t₁/₂ in min)Primary Metabolite Pathway
Cyclobutyl Analog 14.5> 120N-dealkylation (Minor)
Cyclopentyl Analog 32.165Ring hydroxylation
Cyclohexyl Analog 58.435Extensive ring hydroxylation
Phenyl Analog 45.248Aromatic hydroxylation

Expert Analysis: The cyclobutyl analog demonstrates superior metabolic stability. The high bond strain of the cyclobutane ring increases the activation energy required for hydrogen abstraction by CYP450 enzymes, effectively shunting metabolism away from the ring and toward slower N-dealkylation pathways.

Self-Validating Experimental Methodologies

To ensure trustworthiness (E-E-A-T), the protocols used to generate the above data must be self-validating. Every assay plate must contain built-in controls to verify cellular competency and assay window integrity.

Protocol 1: High-Throughput Radioligand Uptake Assay

This protocol measures the functional inhibition of monoamine uptake in HEK293 cells stably expressing human SERT, NET, or DAT.

Workflow Prep Compound Prep (10 mM DMSO) Cells HEK293 Cells (hSERT/hNET/hDAT) Prep->Cells Dose Response Incubation Incubation (30 min, 37°C) Cells->Incubation Radioligand Add [3H]-Monoamine (10 min) Incubation->Radioligand Equilibrium Wash Wash & Lysis (Ice-cold Buffer) Radioligand->Wash Stop Reaction Read Scintillation Counting Wash->Read Quantify Uptake

Caption: Self-Validating High-Throughput Radioligand Uptake Assay Workflow.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells expressing the target transporter at 40,000 cells/well in 96-well poly-D-lysine coated plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 10-point dose-response curve of the cyclobutyl analogs (10 µM to 0.1 nM) in assay buffer (HBSS containing 20 mM HEPES, 0.1% BSA, pH 7.4).

  • Self-Validation Step (Crucial): Include Duloxetine (for SERT/NET) and GBR-12909 (for DAT) as positive controls on every single plate. If the IC₅₀ of the reference compound deviates by >3-fold from historical averages, the plate is discarded.

  • Pre-incubation: Aspirate media, wash cells, and add 50 µL of compound solutions. Incubate for 30 minutes at 37°C to allow competitive equilibrium.

  • Radioligand Addition: Add 50 µL of [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine (final concentration 20 nM). Incubate for exactly 10 minutes. Causality: 10 minutes ensures the uptake remains in the linear phase, preventing artifactual IC₅₀ shifts due to substrate depletion.

  • Termination: Stop the reaction by rapid aspiration and washing three times with ice-cold assay buffer to halt transporter kinetics instantly.

  • Quantification: Lyse cells with 0.1 N NaOH, add scintillation fluid, and quantify radioactivity using a MicroBeta counter.

Protocol 2: Human Liver Microsome (HLM) Stability Assay
  • Reaction Mixture: Combine 0.5 mg/mL pooled HLMs, 1 µM of the cyclobutyl analog, and 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Step: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance). This validates that the CYP450 enzymes in the HLM batch are catalytically active.

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantly stopping enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and intrinsic clearance (CLint).

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. URL:[Link]

  • Angene Chemical. (2026). 3-amino-1-cyclobutylpropan-1-ol (CAS# 1447967-21-6) Product Specifications. Angene International Limited. URL:[Link]

  • Wikipedia Contributors. (2026). Monoamine reuptake inhibitor. Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Comparative

analytical reference standards comparison for 3-Amino-1-cyclobutylpropan-1-ol

Analytical Reference Standards Comparison for 3-Amino-1-cyclobutylpropan-1-ol: A Comprehensive Guide to Methodologies and Standard Grades Executive Summary & Introduction 3-Amino-1-cyclobutylpropan-1-ol (CAS: 1447967-21-...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Reference Standards Comparison for 3-Amino-1-cyclobutylpropan-1-ol: A Comprehensive Guide to Methodologies and Standard Grades

Executive Summary & Introduction

3-Amino-1-cyclobutylpropan-1-ol (CAS: 1447967-21-6) is a highly polar, aliphatic amino alcohol building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and kinase inhibitors[1]. Establishing rigorous analytical reference standards for this molecule is critical for accurate pharmacokinetic profiling, impurity tracking, and quality control during process scale-up[2].

However, this molecule presents two severe analytical challenges:

  • High Polarity: The primary amine group prevents adequate retention on standard reversed-phase columns.

  • Lack of Chromophore: The absence of a conjugated pi-electron system renders standard UV/Vis detection ineffective.

This guide objectively compares the standard grades and analytical methodologies required to overcome these challenges and validate 3-Amino-1-cyclobutylpropan-1-ol reference standards.

Comparison of Reference Standard Grades

To ensure traceability and accuracy, reference standards are categorized into distinct grades based on their intended application and certification rigor. Selecting the wrong grade can lead to compounding errors in quantitative analysis.

Table 1: Comparison of Reference Standard Grades

Standard GradeCertification MethodPrimary Use CaseAdvantagesLimitations
Primary Standard qNMR, Elemental Analysis, Karl FischerAbsolute purity baseline, regulatory submissionsHighest metrological traceability; independent of chromatographic bias.High cost; requires highly specialized qNMR expertise.
Secondary (Working) Standard HPLC-CAD or LC-MS/MS against PrimaryRoutine QC, batch release, stability testingCost-effective for high-throughput daily use.Purity assignment is relative and subject to cumulative error.
Stable Isotope Labeled (SIL) LC-MS/MS (Isotopic purity >99%)Bioanalytical quantification (plasma/urine)Corrects for matrix effects and ion suppression in MS.Synthesis is complex; limited availability for niche cyclobutyl analogs.

Mechanistic Causality in Analytical Methodologies (Expertise & Experience)

Analyzing 3-Amino-1-cyclobutylpropan-1-ol requires intentionally deviating from standard Reversed-Phase Liquid Chromatography (RPLC) with UV detection. As an application scientist, understanding the causality behind these deviations is critical for method development.

  • The Retention Challenge (Why HILIC?): The primary amine group renders the molecule highly hydrophilic. On a standard C18 column, it will fail to partition into the hydrophobic stationary phase, eluting in the void volume and suffering from severe matrix suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and an organic-rich mobile phase, allowing the polar amine to partition into the water-enriched layer on the stationary phase, ensuring strong retention and sharp peak shape[3].

  • The Detection Challenge (Why CAD/MS?): The molecule lacks a UV chromophore, rendering standard UV/Vis detectors (e.g., 210 nm or 254 nm) blind to its presence. Quantification must rely on universal detectors such as the Charged Aerosol Detector (CAD) or mass spectrometry (LC-MS/MS). CAD provides a uniform response independent of chemical structure by measuring the charge transferred to non-volatile analyte particles after mobile phase evaporation[4]. This makes HPLC-CAD ideal for secondary standards, while LC-MS/MS is reserved for high-sensitivity bioanalysis[2].

Table 2: Performance Comparison of Analytical Methodologies

MethodologySensitivity (LOD)Linearity (R²)Matrix Effect SusceptibilityBest Suited For
HILIC-LC-MS/MS ~1-5 ng/mL>0.995High (Requires SIL standard)Bioanalysis, trace impurity profiling
HPLC-CAD ~50-100 ng/mL>0.998LowRoutine QC, secondary standard certification
qNMR ~1 mg/mLN/A (Absolute)NonePrimary standard certification

Experimental Protocols (Self-Validating Systems)

Protocol 1: HILIC-LC-MS/MS for Trace Quantification

This protocol avoids derivatization, utilizing HILIC for retention and tandem mass spectrometry for highly sensitive detection[3].

  • Sample Preparation: Dissolve the 3-Amino-1-cyclobutylpropan-1-ol standard in 90% acetonitrile / 10% water containing 0.1% formic acid. Self-Validation Check: Matching the sample diluent to the initial mobile phase conditions is critical to prevent solvent-mismatch peak distortion (peak splitting)[3]. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Setup: Equip the LC system with an Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution: Run a gradient from 90% B to 50% B over 8 minutes. The high initial organic concentration ensures the polar amino alcohol partitions into the stationary aqueous layer[3].

  • MS Detection: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the [M+H]+ transition (m/z 130.1 → product ion)[1].

Protocol 2: HPLC-CAD for Secondary Standard Certification
  • Sample Preparation: Prepare a 1 mg/mL solution of the working standard in the mobile phase.

  • Chromatographic Setup: Use a Diol or Amide stationary phase[4].

  • Mobile Phase: Utilize a strictly volatile buffer system (e.g., ammonium formate or acetic acid). Self-Validation Check: Non-volatile salts (like sodium phosphates) will not evaporate in the CAD drift tube, causing severe baseline noise, detector fouling, and false-positive peaks[4].

  • CAD Settings: Set the evaporator temperature to 35°C. Because 3-Amino-1-cyclobutylpropan-1-ol is a relatively low-molecular-weight, semi-volatile amino alcohol, higher evaporation temperatures will cause analyte loss during the aerosol drying phase, destroying the linear response[2].

Mandatory Visualizations

ReferenceWorkflow Start 3-Amino-1-cyclobutylpropan-1-ol Standard Certification Q1 Absolute Purity Required? Start->Q1 qNMR qNMR Analysis (Primary Standard) Q1->qNMR Yes Q2 High-Throughput Quantification? Q1->Q2 No LCMS HILIC-LC-MS/MS (SIL Standard) Q2->LCMS Yes (Bioanalysis) HPLC HPLC-CAD (Secondary Standard) Q2->HPLC No (Routine QC)

Decision workflow for selecting the appropriate analytical reference standard and methodology.

ChromatographyLogic Molecule 3-Amino-1-cyclobutylpropan-1-ol (Polar, No Chromophore) C1 High Polarity (Primary Amine) Molecule->C1 C2 No Conjugated Pi-System (No UV Absorbance) Molecule->C2 RPLC RPLC (C18) Result: Void Elution C1->RPLC Standard Approach HILIC HILIC (Amide) Result: Strong Retention C1->HILIC Expert Approach UV UV/Vis Detector Result: No Signal C2->UV Standard Approach CAD CAD / LC-MS Result: High Sensitivity C2->CAD Expert Approach

Mechanistic logic for overcoming chromatographic challenges with polar amino alcohols.

References

  • Title: 3-amino-1-cyclobutylpropan-1-ol (C7H15NO) - PubChemLite Source: uni.lu URL: 1

  • Title: Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation Source: benchchem.com URL: 3

  • Title: Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD Source: nih.gov (PMC) URL: 4

  • Title: Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction Source: acs.org URL: 2

Sources

Validation

Chiral HPLC Method Validation for 3-Amino-1-cyclobutylpropan-1-ol Enantiomers: A Comparative Guide

The separation and quantification of enantiomeric impurities are critical in pharmaceutical development, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles[1]. For highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

The separation and quantification of enantiomeric impurities are critical in pharmaceutical development, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles[1]. For highly polar, low-molecular-weight amino alcohols like 3-Amino-1-cyclobutylpropan-1-ol (Molecular Weight: 129.20 g/mol )[2], achieving baseline chiral resolution presents unique analytical challenges.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading Chiral Stationary Phases (CSPs) for this specific compound. Furthermore, this guide outlines a self-validating experimental framework for method optimization and rigorous validation in accordance with ICH Q2(R2) guidelines[3].

Mechanistic Grounding: Chiral Recognition of Amino Alcohols

To develop a robust chiral method, we must first understand the causality behind the analyte-stationary phase interactions. 3-Amino-1-cyclobutylpropan-1-ol lacks a strong UV chromophore and possesses three critical structural features that dictate chromatographic behavior:

  • Primary Amine (-NH₂): Highly basic. If unsuppressed, it interacts strongly with residual acidic silanols on the silica support of the CSP, leading to severe peak tailing and loss of resolution.

  • Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, crucial for interacting with the carbamate linkages in polysaccharide CSPs.

  • Cyclobutyl Ring: Provides a bulky, rigid steric handle. The specific spatial orientation of this ring determines how well the enantiomer fits into the chiral cavities of the stationary phase.

Because the compound lacks a UV-absorbing aromatic ring, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is required to achieve the sensitivity necessary for trace enantiomeric impurity analysis[4].

Caption: Structural features of 3-Amino-1-cyclobutylpropan-1-ol and their specific CSP interactions.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When evaluating alternatives for primary amino alcohols, three primary CSP architectures are typically screened: Amylose-based , Cellulose-based , and Crown Ether-based columns[1].

  • Crown Ether CSPs (e.g., Crownpak CR-I(+)): These columns excel specifically with primary amines by forming a host-guest inclusion complex between the crown ether cavity and the protonated amine. However, they require highly acidic mobile phases (e.g., pH 2.0 perchloric acid), which can be harsh on standard LC systems and incompatible with CAD/MS without post-column dilution.

  • Polysaccharide CSPs (Amylose vs. Cellulose): These rely on a combination of hydrogen bonding, dipole interactions, and steric fit[5]. For the bulky cyclobutyl group, the helical structure of Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG) provides a superior steric fit compared to the linear cavities of Cellulose derivatives (e.g., Chiralcel OD-H)[6].

Table 1: Performance Comparison of CSP Alternatives
CSP ArchitectureRepresentative ColumnOptimal Mobile PhaseResolution ( Rs​ )Tailing Factor ( Tf​ )Practical Assessment
Amylose Carbamate Chiralpak IG (Immobilized)Hexane / EtOH / DEA (80:20:0.1)2.8 1.1 Optimal. Excellent steric fit for cyclobutyl ring; DEA effectively suppresses amine tailing.
Cellulose Carbamate Chiralcel OD-H (Coated)Hexane / EtOH / DEA (80:20:0.1)1.41.3Sub-optimal. Fails to achieve baseline resolution ( Rs​ < 1.5) due to cavity mismatch.
Crown Ether Crownpak CR-I(+)pH 2.0 HClO₄ / MeOH (90:10)3.51.0Alternative. Exceptional resolution, but acidic mobile phase limits CAD/MS compatibility.

Data Note: Immobilized amylose phases are selected as the primary recommendation due to their robustness and compatibility with basic modifiers like Diethylamine (DEA).

Experimental Protocol: Method Development & Optimization

To establish a self-validating analytical procedure, the method must inherently prove its suitability before every run. The following protocol utilizes the Amylose-based CSP.

Step 1: Mobile Phase Preparation

  • Mix 800 mL of HPLC-grade Hexane with 200 mL of HPLC-grade Ethanol.

  • Add 1.0 mL of Diethylamine (DEA) as a basic modifier. Causality: DEA competes with the analyte for active silanol sites on the silica matrix, preventing peak tailing and ensuring accurate integration.

  • Degas the mixture via ultrasonication for 10 minutes.

Step 2: System Setup & Equilibration

  • Column: Immobilized Amylose CSP (e.g., Chiralpak IG), 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strict temperature control is vital, as chiral recognition is highly thermodynamically driven).

  • Detection: Charged Aerosol Detector (CAD) set to optimal nebulizer temperature.

Step 3: System Suitability Test (SST) - The Self-Validating Step Before sample analysis, inject a System Suitability Solution containing 0.5 mg/mL of the racemic mixture.

  • Acceptance Criteria: Resolution ( Rs​ ) between enantiomer 1 and enantiomer 2 must be 1.5. The Tailing Factor ( Tf​ ) for both peaks must be 1.5. If these criteria are not met, the system is not validated for the run, and mobile phase/column integrity must be investigated.

Caption: Step-by-step workflow for chiral HPLC method development and lifecycle validation.

ICH Q2(R2) Validation Framework

Once optimized, the method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose (quantification of the undesired enantiomer as an impurity)[3].

Specificity

Objective: Prove the method can separate the enantiomers without interference from degradants or synthetic byproducts[1].

  • Protocol: Inject a blank (diluent), the pure desired enantiomer, the undesired enantiomer, and a sample spiked with all known process impurities.

  • Causality: If the CAD signal shows a peak at the retention time of the undesired enantiomer in the blank, the method is compromised. Specificity is confirmed when no co-eluting peaks are observed and Rs​ > 1.5.

Linearity and Range

Objective: Demonstrate that the CAD response is directly proportional to the concentration of the undesired enantiomer.

  • Protocol: Prepare standard solutions of the undesired enantiomer at 5 concentration levels ranging from the Reporting Threshold (e.g., 0.05%) to 150% of the specification limit (e.g., 0.15%).

  • Note on CAD: Because CAD response can be non-linear over wide ranges, apply a logarithmic transformation to the data ( log(Area) vs log(Concentration) ) to achieve a linear regression model.

Accuracy (Spike Recovery)

Objective: Ensure the method recovers the true value of the impurity within the bulk drug substance[3].

  • Protocol: Prepare a sample of the desired enantiomer at the nominal working concentration (e.g., 5.0 mg/mL). Spike this matrix with the undesired enantiomer at 50%, 100%, and 150% of the specification limit (0.1%). Prepare in triplicate.

  • Self-Validation: Calculate the % Recovery. It must fall between 90.0% and 110.0%. Deviations indicate matrix effects or co-elution.

Precision (Repeatability)

Objective: Assess the internal variance of the HPLC system and method[3].

  • Protocol: Inject the 100% spiked accuracy sample six consecutive times.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the undesired enantiomer's peak area must be 2.0%.

Robustness

Objective: Evaluate reliability under deliberate variations[1].

  • Protocol: Alter the flow rate by ±0.1 mL/min, column temperature by ±5°C, and DEA modifier concentration by ±0.02%.

  • Causality: Chiral separations are highly sensitive to temperature and modifier concentration. Proving that Rs​ remains > 1.5 under these variations guarantees the method will perform reliably across different laboratories and equipment.

Validation Results & Performance Metrics

The following table summarizes the quantitative validation data for the Amylose-based CAD method, demonstrating full compliance with ICH Q2(R2) standards.

Table 2: ICH Q2(R2) Method Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultMethod Status
Specificity Baseline separation ( Rs​ > 1.5); No blank interference Rs​ = 2.8; No interference detectedPass
Linearity R2≥0.990 (Log-Log for CAD) over 0.05% - 0.15% R2 = 0.9985Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD = 0.02%; LOQ = 0.05%Pass
Accuracy Mean Recovery between 90.0% - 110.0%98.2% - 102.4% (Across all levels)Pass
Precision %RSD 2.0% for 6 replicate injections%RSD = 1.1%Pass
Robustness Rs​≥1.5 under all deliberate variationsMinimum Rs​ = 2.1 (at +5°C variance)Pass

References

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." EMA Scientific Guidelines. Available at: [Link]

  • Scientific Research Publishing. "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine." SCIRP. Available at: [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. "Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram." DUJPS. Available at: [Link]

  • PubChemLite. "3-amino-1-cyclobutylpropan-1-ol (C7H15NO) Structural Information." Cheminformatics at University of Luxembourg. Available at: [Link]

Sources

Comparative

The Rigidity Advantage: A Comparative Guide to the Biological Activity of Cyclobutyl vs. Linear Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast array of structural motifs, amino alcohols are a cornerstone due to their prevalence in biologically active compounds and their versatile synthetic utility. A critical design choice within this class of molecules is the nature of the carbon backbone connecting the amine and hydroxyl functionalities. This guide provides an in-depth technical comparison of the biological activity of cyclobutyl amino alcohols versus their linear counterparts, supported by experimental data and established scientific principles. We will explore how the conformational constraint imposed by the cyclobutane ring can translate into significant advantages in potency, selectivity, and overall pharmacological profile.

The Core Principle: Conformational Restriction and its Impact on Biological Activity

The fundamental difference between a cyclobutyl and a linear amino alcohol lies in their conformational flexibility. Linear alkyl chains have a high degree of rotational freedom around their single bonds, allowing them to adopt a multitude of conformations in solution. While this flexibility can be advantageous in some contexts, it often comes at an energetic cost upon binding to a biological target, such as a receptor or enzyme. For a flexible molecule to bind effectively, it must adopt a specific, low-energy conformation that is complementary to the binding site. This process is entropically unfavorable, as it reduces the number of accessible conformational states.[1][2]

The introduction of a cyclobutane ring significantly curtails this conformational freedom.[1][3][4][5] The puckered four-membered ring locks the substituents into more defined spatial orientations, effectively pre-organizing the molecule into a limited set of conformations. If one of these constrained conformations aligns well with the bioactive conformation required for target binding, the entropic penalty for binding is reduced, which can lead to a substantial increase in binding affinity and, consequently, biological potency.[1][6]

This principle of conformational restriction is a well-established strategy in drug design to enhance the pharmacological properties of a molecule.[1][2][3][4]

Structural and Physicochemical Distinctions

The cyclobutane ring is a strained carbocycle with a unique puckered structure.[1] This puckering relieves some of the torsional strain inherent in a planar four-membered ring. The C-C bond lengths in cyclobutane are slightly longer than in a typical alkane, and the bond angles are compressed to around 88 degrees.[1] These structural features, along with the reduced number of rotatable bonds, are the primary drivers of the differences in biological activity compared to linear analogs.

PropertyCyclobutyl Amino AlcoholsLinear Amino AlcoholsRationale
Conformational Freedom Low (Restricted)High (Flexible)The cyclic nature of the cyclobutane ring significantly limits bond rotation.
Entropy of Binding Less UnfavorableMore UnfavorablePre-organization of the molecule into a bioactive conformation reduces the entropic penalty upon binding.[1]
Potential for Increased Potency HighVariableReduced entropic penalty can lead to higher binding affinity.[1]
Potential for Improved Selectivity HighVariableA rigid conformation may fit optimally in the target receptor while being a poor fit for off-target receptors.[7]
Metabolic Stability Often IncreasedCan be susceptible to metabolismThe cyclobutane ring can be more resistant to enzymatic degradation compared to flexible linear chains.[1]

Comparative Biological Activity: Evidence from the Field

While direct head-to-head comparisons of simple cyclobutyl amino alcohols and their exact linear analogs are not abundantly reported in the literature, the principle of enhanced activity through cyclobutyl-induced conformational restriction is well-documented in more complex systems.

One illustrative example comes from the development of inhibitors for the hepatitis C virus (HCV) NS3/4A protease. The potent inhibitor boceprevir contains a cyclobutane moiety in a key position. Structure-activity relationship (SAR) studies revealed that the cyclobutyl analog was significantly more potent than the corresponding cyclopropyl and cyclopentyl analogs, highlighting the optimal conformational constraint provided by the four-membered ring.[7] This demonstrates that even among cyclic structures, the specific geometry of the cyclobutane can be crucial for optimal target engagement.

In another study focused on anticancer compounds, the replacement of a flexible ethyl linker with a 1,3-disubstituted cyclobutane ring in a series of p97 inhibitors resulted in a remarkable 10-fold increase in potency.[1][8] This significant enhancement was attributed not only to the conformational restriction but also to the specific "kink" introduced into the molecule's geometry by the cyclobutane ring, which was hypothesized to lead to a more favorable binding mode.[1]

These examples underscore the power of the cyclobutane moiety to favorably influence biological activity by enforcing a bioactive conformation.

Experimental Protocols

To empirically compare the biological activity of a novel cyclobutyl amino alcohol with its linear counterpart, a series of well-defined experiments are necessary. The following protocols provide a general framework for synthesis and biological evaluation.

Part 1: Synthesis of Cyclobutyl and Linear Amino Alcohols

The synthesis of amino alcohols can be achieved through various established methods. The choice of a specific route will depend on the desired stereochemistry and the nature of the substituents.

General Synthesis of a Linear Amino Alcohol (via Epoxide Ring Opening):

  • Epoxide Formation: Select an appropriate alkene precursor and oxidize it to the corresponding epoxide using a suitable oxidizing agent (e.g., m-CPBA).

  • Amine Nucleophilic Attack: React the epoxide with the desired amine (e.g., ammonia or a primary amine). This reaction opens the epoxide ring to form the amino alcohol. The regioselectivity of the attack will depend on the reaction conditions and the substitution pattern of the epoxide.

General Synthesis of a Cyclobutyl Amino Alcohol (via Cyclobutanone):

  • Cyclobutanone as Starting Material: Begin with a commercially available or synthesized cyclobutanone derivative.

  • Reductive Amination: React the cyclobutanone with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). This one-pot reaction forms the amine and reduces the ketone to the corresponding alcohol, yielding the cyclobutyl amino alcohol.

Synthesis_Workflow cluster_linear Linear Amino Alcohol Synthesis cluster_cyclobutyl Cyclobutyl Amino Alcohol Synthesis Alkene Alkene Epoxide Epoxide Alkene->Epoxide Oxidation (e.g., m-CPBA) Linear_AA Linear Amino Alcohol Epoxide->Linear_AA Aminolysis (Amine) Cyclobutanone Cyclobutanone Cyclobutyl_AA Cyclobutyl Amino Alcohol Cyclobutanone->Cyclobutyl_AA Reductive Amination (Amine, Reducing Agent)

Caption: General synthetic workflows for linear and cyclobutyl amino alcohols.

Part 2: Biological Activity Assessment

A critical step in comparing the two classes of compounds is to evaluate their biological activity against a specific target. This typically involves both binding and functional assays.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for a specific receptor.

  • Preparation of Materials:

    • Cell membranes or purified receptor protein expressing the target of interest.

    • A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-ligand).

    • Test compounds (cyclobutyl and linear amino alcohols) at a range of concentrations.

    • Assay buffer and filtration apparatus.

  • Assay Procedure:

    • Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Experimental Protocol: Cell-Based Functional Assay (e.g., for a GPCR)

This assay measures the functional response (e.g., agonist or antagonist activity) of the test compounds upon binding to a receptor in a cellular context.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) that has been engineered to express the target G-protein coupled receptor (GPCR).

    • For some assays, co-transfection with a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element (e.g., CRE) may be necessary.[9][10]

  • Assay Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of the test compounds (cyclobutyl and linear amino alcohols).

    • For antagonist testing, co-incubate the test compounds with a known agonist.

    • Incubate for a specific period to allow for a cellular response (e.g., changes in second messenger levels like cAMP or intracellular calcium).[11]

  • Detection and Data Analysis:

    • Measure the cellular response using a suitable detection method (e.g., luminescence for a luciferase reporter assay, or fluorescence for a calcium flux assay).

    • Plot the response against the concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Bioactivity_Workflow Start Synthesized Compounds (Cyclobutyl & Linear) Binding_Assay Competitive Radioligand Binding Assay Start->Binding_Assay Functional_Assay Cell-Based Functional Assay Start->Functional_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Compare Potency & Efficacy (Ki, IC50, EC50) Data_Analysis->Conclusion

Caption: A typical workflow for comparing the biological activity of synthesized compounds.

Conclusion

The incorporation of a cyclobutane ring into an amino alcohol scaffold is a powerful strategy in medicinal chemistry to enhance biological activity. By imposing conformational restriction, the cyclobutyl moiety can pre-organize the molecule into a bioactive conformation, leading to improved binding affinity, potency, and selectivity compared to its more flexible linear counterparts. While direct comparative data for simple amino alcohols is an area for further research, the evidence from more complex drug candidates strongly supports the "rigidity advantage" of the cyclobutyl group. For researchers and drug development professionals, the cyclobutane ring represents a valuable tool for optimizing lead compounds and designing next-generation therapeutics with superior pharmacological profiles.

References

  • G. V. De Witte, M. G. M. F. Tesselaar, F. L. van Delft, T. J. Boltje, Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem17 , e202200020 (2022). [Link]

  • G. V. De Witte, M. G. M. F. Tesselaar, F. L. van Delft, T. J. Boltje, Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository (2022). [Link]

  • J. E. Checco, Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology166 , 1–21 (2021). [Link]

  • J. E. Checco, Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed (2021). [Link]

  • G. V. De Witte, M. G. M. F. Tesselaar, F. L. van Delft, T. J. Boltje, Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository (2022). [Link]

  • J. Oyarzabal, et al., Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules26 , 2769 (2021). [Link]

  • G. V. De Witte, M. G. M. F. Tesselaar, F. L. van Delft, T. J. Boltje, Cyclobutanes in Small-Molecule Drug Candidates. PubMed (2022). [Link]

  • W. Thomsen, Functional assays for screening GPCR targets. Current Opinion in Biotechnology16 , 655–665 (2005). [Link]

  • A. K. Ghosh, S. Brindisi, D. Sarkar, A. D. T. Baldassarri, Development of catalytic enantioselective transformations through divergent pathways from a single set of starting materials provides one of the most straightforward and efficient strategies for rapid establishment of a library of molecules in chemical synthesis and drug discovery. ResearchGate (2018). [Link]

  • Multispan, Inc., All Functional Assays in One Cell Line for Studying GPCR Signaling Bias. Multispan, Inc.. [Link]

  • Y. Wang, et al., Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry8 , 561–577 (2024). [Link]

  • Biocompare, Cell-based Assays for GPCR Activity. Biocompare (2013). [Link]

  • S. B. Singh, Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry5 , 631–634 (2013). [Link]

Sources

Validation

A Senior Application Scientist's Guide to LC-MS/MS Method Validation for the Quantification of 3-Amino-1-cyclobutylpropan-1-ol

Welcome to a comprehensive guide on the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 3-Amino-1-cyclobutylpropan-1-ol. This document is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 3-Amino-1-cyclobutylpropan-1-ol. This document is designed for researchers, scientists, and drug development professionals who require robust, reliable, and regulatory-compliant bioanalytical data. We will move beyond simply listing protocol steps to explore the scientific rationale behind these procedures, ensuring your methods are not only accurate but also defensible.

The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2] The data generated from these assays directly inform critical decisions in the drug development pipeline.[3] Therefore, the validation of the bioanalytical method is paramount to ensure its performance is suitable for the intended purpose.[2]

This guide will focus on 3-Amino-1-cyclobutylpropan-1-ol, a small polar molecule (MW: ~129.2 g/mol ) containing both a primary amine and a hydroxyl group.[4][5] These functional groups make it an excellent candidate for positive mode electrospray ionization (ESI+). However, its polarity can present challenges in chromatographic retention and potential interferences from endogenous molecules in biological fluids. Our discussion will be grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard for bioanalytical method validation.[3][6][7]

The Foundation: Core Principles of Bioanalytical Method Validation

Before delving into specific experimental protocols, it's crucial to understand the "why" behind method validation. The objective is to demonstrate that the analytical procedure is reliable and reproducible for its intended use.[2] The ICH M10 guideline provides a harmonized framework that is now largely adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][8]

The overall validation process can be visualized as a logical progression from initial method development to the analysis of study samples.

Validation_Workflow cluster_Dev Method Development cluster_Val Full Validation cluster_App Application Dev Define Analyte & IS Select Chromatography Optimize MS/MS Parameters Develop Sample Preparation Val Accuracy & Precision Selectivity & Specificity Calibration Curve & LLOQ Stability (Freeze-Thaw, Bench-Top, Long-Term) Matrix Effect & Recovery Dilution Integrity Dev->Val Method is Fit-for-Purpose App Study Sample Analysis (with Calibration Standards & QCs) Incurred Sample Reanalysis (ISR) Val->App Method is Validated

Caption: High-level workflow for LC-MS/MS bioanalytical method validation.

Comparative Analysis of Key Validation Parameters

A full method validation establishes all performance characteristics of the method. The following table summarizes the key parameters and the now globally harmonized acceptance criteria as outlined in the ICH M10 guideline.[2]

Validation Parameter Purpose ICH M10 Acceptance Criteria Senior Scientist Insights & Rationale
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision).Within-run and between-run: Precision (%CV) ≤15% at all QC levels (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal at all QC levels (±20% at LLOQ). At least 4 out of 6 QCs should be within these limits at each level.This is the cornerstone of validation. Running at least three separate batches (Precision and Accuracy runs) demonstrates the method's day-to-day robustness. The looser criteria at the Lower Limit of Quantification (LLOQ) acknowledge the inherent increase in variability at very low concentrations.
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte from other components in the sample, including endogenous matrix components, metabolites, and concomitant medications.Response in blank matrix from at least 6 individual sources should be ≤20% of the LLOQ response for the analyte and ≤5% for the internal standard (IS).The use of six different sources of matrix is critical because it accounts for biological variability between subjects. A failure in selectivity can lead to falsely elevated results.
Calibration Curve To establish the relationship between instrument response and known concentrations of the analyte.A minimum of 6 non-zero standards. The simplest regression model that adequately describes the concentration-response relationship should be used (typically linear or quadratic with 1/x or 1/x² weighting). Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).The use of a weighting factor (e.g., 1/x²) is crucial. It gives more importance to the lower concentration points, which is where the assay needs to be most accurate. An unweighted curve can be biased by the high concentration points.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response must be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.The LLOQ defines the sensitivity of your method. It must be established based on the expected concentrations in your study samples.
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.[9][10]The matrix factor (MF) should be calculated from at least 6 different lots of matrix. The coefficient of variation (%CV) of the IS-normalized MF should be ≤15%.This is arguably the most critical parameter for LC-MS/MS.[11] Matrix effects are a primary source of inaccuracy and irreproducibility. A stable-isotope labeled internal standard is the best tool to compensate for these effects.[12][13]
Stability To ensure the analyte concentration does not change during sample collection, handling, storage, and analysis.Analyte is considered stable if the mean concentration of stability QCs is within ±15% of the nominal concentration. Includes Freeze-Thaw, Bench-Top, Long-Term, and Processed Sample Stability.[14]Stability experiments must mimic real-world conditions. For example, bench-top stability should cover the maximum time samples will be left at room temperature during processing. Long-term stability must cover the entire duration from the first sample collection to the last sample analysis.

In-Depth Experimental Protocols & The Causality Behind Choices

Here, we provide step-by-step protocols for two of the most critical validation experiments, explaining the rationale behind our choices.

Protocol 1: Quantitative Assessment of the Matrix Effect

The goal here is to quantitatively measure the degree of ion suppression or enhancement caused by the biological matrix.[10][15] We will use the widely accepted post-extraction spiking method. The use of a stable-isotope labeled (SIL) internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most effective compensation.[13]

Diagram of the Matrix Effect Experiment

Matrix_Effect_Assessment A Set A Analyte + IS in Neat Solution (e.g., Mobile Phase) Calc Calculate Matrix Factor (MF) MF = (Peak Response in Set C) / (Peak Response in Set A) Calculate IS-Normalized MF IS-Norm MF = (Analyte MF) / (IS MF) A->Calc Compare to B Set B Blank Matrix Extract (from 6 different sources) Spike Spike with Analyte + IS at Low and High QC levels B->Spike C Set C Analyte + IS Spiked Post-Extraction into Blank Matrix Extract Spike->C C->Calc Compare from

Caption: Experimental design for quantitative matrix effect assessment.

Step-by-Step Methodology:

  • Prepare Solutions:

    • Analyte & Internal Standard (IS) Spiking Solutions: Prepare solutions of 3-Amino-1-cyclobutylpropan-1-ol and its SIL-IS in a suitable solvent (e.g., methanol/water) at concentrations corresponding to the Low QC (LQC) and High QC (HQC) levels.

    • Rationale: Using two different concentration levels helps to identify any concentration-dependent matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): In clean tubes, add the spiking solutions (LQC and HQC) and dilute with the mobile phase composition to the final volume. This represents the response without any matrix.

    • Set B (Blank Matrix Extraction): Obtain blank biological matrix (e.g., human plasma) from at least six different individual donors. Process these samples using your finalized extraction procedure (e.g., protein precipitation with acetonitrile).

    • Set C (Post-Extraction Spike): To the extracted blank matrix from Set B, add the LQC and HQC spiking solutions.

    • Rationale: By spiking after extraction, we ensure that any difference in response between Set A and Set C is due to matrix components, not extraction efficiency (recovery).

  • LC-MS/MS Analysis:

    • Inject all samples from Sets A and C onto the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculations:

    • Matrix Factor (MF): For each matrix source and concentration, calculate the MF:

      • MF = (Mean Peak Area in Set C) / (Mean Peak Area in Set A)

      • An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.[10]

    • IS-Normalized Matrix Factor: This is the most important value when using a SIL-IS.

      • IS-Normalized MF = (Analyte MF) / (IS MF)

    • Assess Acceptance Criteria: Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the six matrix sources. The %CV should be ≤15%.

    • Rationale: A low %CV for the IS-Normalized MF demonstrates that while the matrix effect might vary between individuals, the SIL-IS effectively tracks and corrects for this variability, leading to a consistent and reliable result.

Protocol 2: Freeze-Thaw and Long-Term Stability Assessment

This experiment determines if the analyte degrades when subjected to repeated freezing and thawing cycles or during extended storage at frozen temperatures.

Step-by-Step Methodology:

  • Prepare Stability Samples:

    • Spike a large pool of blank matrix with 3-Amino-1-cyclobutylpropan-1-ol at LQC and HQC concentrations. Aliquot into multiple storage tubes.

    • Rationale: Using the same bulk-spiked pool ensures that any observed differences are due to stability issues, not pipetting variability.

  • Freeze-Thaw Stability:

    • Take a set of LQC and HQC stability samples (n=5 is good practice) and freeze them at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples completely and unassisted at room temperature.

    • Repeat this freeze-thaw cycle for the number of cycles anticipated for study samples (typically 3 to 5 cycles).

    • After the final thaw, process the samples and analyze them against a freshly prepared calibration curve.

    • Rationale: This mimics a scenario where a sample might be pulled from the freezer for an initial analysis, then re-frozen, and later pulled again for re-analysis or to be shipped.

  • Long-Term Stability:

    • Place a sufficient number of LQC and HQC stability aliquots in the freezer at the intended storage temperature.

    • At predefined time points (e.g., 1 month, 3 months, 6 months, 12 months), pull a set of samples (n=5).

    • Analyze the stability samples against a freshly prepared calibration curve.

    • Rationale: The duration of the long-term stability assessment must equal or exceed the time between the collection of the first study sample and the analysis of the last study sample.

  • Calculations & Acceptance:

    • For both experiments, calculate the mean concentration and accuracy (%RE) for the stability QCs.

    • The analyte is considered stable under these conditions if the mean concentration is within ±15% of the nominal concentration.[2]

Concluding Remarks for the Practicing Scientist

The validation of an LC-MS/MS method for a small polar molecule like 3-Amino-1-cyclobutylpropan-1-ol is a systematic process that requires meticulous attention to detail. Grounding your protocols in the harmonized ICH M10 guideline is no longer optional; it is the standard for generating globally acceptable data.[7]

Beyond following guidelines, the key to a truly robust method lies in understanding the science behind the requirements. Always prioritize the use of a stable-isotope labeled internal standard to mitigate the unavoidable risks of matrix effects.[12][13] Thoroughly investigate selectivity using multiple matrix sources to ensure your method is not susceptible to inter-individual biological differences. Finally, design stability experiments that rigorously challenge your analyte under conditions that mimic the entire lifecycle of a study sample. By embracing this scientific and risk-based approach, you will build methods that are not only compliant but are fundamentally trustworthy, ensuring the integrity of the data that drives critical drug development decisions.

References

  • Vertex AI Search. (2014, February 12).
  • U.S. Food and Drug Administration (FDA). (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • National Institutes of Health (NIH). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. [Link]

  • European Medicines Agency (EMA). (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency (EMA). (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • Analytical Chemical Products. Internal Standards for Protein Quantification by LC-MS/MS. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Future Science. European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation (ICH). (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • BioPharma Services Inc. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • ResolveMass. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ACS Publications. Postcolumn Introduction of an Internal Standard for Quantitative LC−MS Analysis. [Link]

  • CMIC Group. Bioanalytical Method Validation: ICH M10. [Link]

  • U.S. Food and Drug Administration (FDA). (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • PubMed. (2009, November 15). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. [Link]

  • Taylor & Francis Online. (2009, November 20). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation (Draft Guidance). [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • ACS Publications. (2021, March 10). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). [Link]

  • Angene Chemical. 3-amino-1-cyclobutylpropan-1-ol (CAS# 1447967-21-6). [Link]

  • Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • PubChemLite. 3-amino-1-cyclobutylpropan-1-ol (C7H15NO). [Link]

  • Waters Corporation. Small Molecule Standards for LC-MS Analysis. [Link]

  • The Good Scents Company. 3-amino-1-propanol, 156-87-6. [Link]

  • Springer Link. (2026). Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. [Link]

  • National Institutes of Health (NIH). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC. [Link]

  • Advion, Inc. LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. [Link]

  • Waters Corporation. Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Safety Guide: Handling 3-Amino-1-cyclobutylpropan-1-ol

As drug development professionals and synthetic chemists increasingly utilize bifunctional building blocks like 3-Amino-1-cyclobutylpropan-1-ol for kinase inhibitor and GPCR ligand synthesis, understanding the specific l...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists increasingly utilize bifunctional building blocks like 3-Amino-1-cyclobutylpropan-1-ol for kinase inhibitor and GPCR ligand synthesis, understanding the specific logistical and safety parameters of these compounds is critical. This guide provides a comprehensive, field-proven protocol for the safe handling, operation, and disposal of this chemical, moving beyond basic safety data to explain the mechanistic reasoning behind each safety requirement.

Chemical Profile & Hazard Assessment

3-Amino-1-cyclobutylpropan-1-ol is a low-molecular-weight compound featuring both a primary amine and a secondary alcohol. While these functional groups make it a versatile synthetic intermediate, the basicity of the primary amine dictates its primary hazard profile: localized pH shifts that can lead to protein denaturation upon contact with biological tissues.

Table 1: Quantitative Physicochemical & Hazard Profile

Property / HazardValue / ClassificationCausality / Operational Implication
CAS Number 1447967-21-6 (Racemic)[1]2227830-74-0 (1R-enantiomer)[2]Unique identifiers required for precise inventory tracking and disposal logging.
Molecular Weight 129.20 g/mol [3]Low molecular weight increases the risk of volatility and vapor accumulation in unventilated spaces.
Dermal Hazard Skin Irrit. 2 (H315)[3]The amine group reacts with skin moisture to create a localized alkaline environment, stripping lipid bilayers.
Ocular Hazard Eye Irrit. 2/2B (H319/H320)[3]High risk of corneal damage; basic compounds penetrate ocular tissues more rapidly than acids.
Precautionary Codes P264, P280, P302+P352, P305+P351+P338[3]Mandates strict barrier protection (PPE) and immediate aqueous flushing upon any exposure event.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated amines. The following PPE matrix must be strictly adhered to, supported by the [3].

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides superior chemical resistance to basic organic amines compared to latex, which can rapidly degrade, swell, and become permeable.

  • Eye/Face Protection: ANSI Z87.1 certified chemical splash goggles.

    • Causality: The H319/H320 classifications indicate serious eye irritation potential[3]. Standard safety glasses with side shields cannot prevent vapor intrusion or micro-droplet capillary action around the eyes.

  • Body Protection: Flame-resistant (FR) or 100% cotton lab coat (fully buttoned) with knit cuffs.

    • Causality: Prevents dermal exposure (H315)[3] to the forearms. Synthetic fabrics must be avoided as they can melt into the skin if secondary reactive solvents are present.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood.

    • Causality: Prevents inhalation of vapors. If the ambient temperature is elevated, the vapor pressure of this low-molecular-weight compound increases, necessitating active ventilation[3].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every operational step must include a verification check before proceeding to the next.

Step 1: Pre-Operational Risk Assessment

  • Action: Verify the fume hood flow monitor.

  • Validation: The digital monitor must read a face velocity of >100 feet per minute (fpm) before the reagent bottle is opened.

Step 2: PPE Donning & Integrity Check

  • Action: Don required PPE (nitrile gloves, goggles, lab coat)[3].

  • Validation: Perform a pneumatic inflation test on gloves (trapping air and squeezing) to visually confirm zero pinhole leaks prior to handling the chemical.

Step 3: Dispensing & Manipulation

  • Action: Dispense the compound using positive displacement pipettes (for liquids) or anti-static spatulas (for solids). Avoid breathing vapors[3].

  • Causality: Positive displacement prevents aerosolization and vapor-lock issues common with volatile organics, minimizing exposure risk.

Step 4: Post-Handling Storage

  • Action: Keep the container tightly closed and upright. Store in a dry, well-ventilated place, avoiding overheating[3].

  • Validation: Inspect the cap seal and ensure the secondary containment bin is free of residue before leaving the storage area.

SafeHandling Start 1. Pre-Operational Risk Assessment Hood 2. Verify Fume Hood Flow Rate (>100 fpm) Start->Hood PPE 3. Don PPE: Nitrile, Goggles, Lab Coat Hood->PPE Dispense 4. Dispense Compound (Avoid Aerosolization) PPE->Dispense Decon 5. Decontaminate Tools & Surfaces Dispense->Decon Store 6. Store Upright in Dry, Ventilated Area Decon->Store

Figure 1: Standard operational workflow for handling 3-Amino-1-cyclobutylpropan-1-ol.

Spill Response & Disposal Plan

Because 3-Amino-1-cyclobutylpropan-1-ol is an amine derivative, discharge into the environment or drains must be strictly avoided[3].

Step 1: Evacuate & Ventilate

  • Action: If a spill occurs outside the fume hood, immediately evacuate the area and allow the HVAC system to clear the vapors[3]. Avoid inhaling fumes.

Step 2: Containment & Absorption

  • Action: Wipe dry or surround the spill with an inert absorbent material (e.g., sand or vermiculite)[3].

  • Causality: Inert absorbents prevent exothermic reactions that could occur if combustible materials (like paper towels or sawdust) are used to absorb concentrated reactive organics.

Step 3: Collection & Disposal

  • Action: Place the used rag or absorbent into a designated, sealable hazardous waste bag and hold for official waste disposal[3].

Step 4: Surface Decontamination

  • Action: Wash the spill site thoroughly with soap and water after material pickup is complete[3].

  • Validation: Swab the cleaned surface with a wetted pH strip; the area is considered decontaminated only when the pH reads neutral (~7.0).

SpillResponse Detect 1. Spill Detected Assess 2. Assess Volume & Evacuate Area Detect->Assess Vent 3. Ventilate Area Avoid Fume Inhalation Assess->Vent Absorb 4. Wipe Dry or Apply Inert Absorbent Vent->Absorb Collect 5. Collect in Sealed Hazardous Waste Bag Absorb->Collect Wash 6. Wash Spill Site with Soap & Water Collect->Wash

Figure 2: Step-by-step logic for chemical spill containment and environmental protection.

Emergency First Aid Protocol

In the event of exposure, immediate action is required to halt the mechanism of injury (tissue damage via pH alteration). Show the safety data sheet to the attending physician[3].

  • Ocular Exposure (H319/H320):

    • Action: Immediately flush eyes with copious amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do. Assure adequate flushing by physically separating the eyelids with fingers[3].

    • Causality: The primary amine rapidly penetrates the corneal epithelium; immediate mechanical dilution is the only effective way to prevent severe tissue saponification.

  • Dermal Exposure (H315):

    • Action: Flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[3].

    • Causality: Continuous water flow physically displaces the chemical, preventing it from partitioning further into the lipid bilayer of the skin.

  • Inhalation:

    • Action: Remove the subject to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration[3].

    • Causality: Vapors cause immediate respiratory tract irritation; restoring alveolar oxygen gradients is critical to preventing hypoxia.

References

  • Title: 3-amino-1-cyclobutylpropan-1-ol Product Information Source: Angene Chemical URL: [Link]

Sources

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